2-Hydroxyphenylacetic acid
Description
2-Hydroxyphenylacetic acid has been reported in Grosmannia crassivaginata, Tragopogon orientalis, and other organisms with data available.
structure
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVYRRGZDBSHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060633 | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
44 mg/mL | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000555 [mmHg] | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
614-75-5 | |
| Record name | (2-Hydroxyphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R9Q59AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 147 °C | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxyphenylacetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Hydroxyphenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this compound.
Core Chemical Properties
This compound, also known as ortho-hydroxyphenylacetic acid, is an organic compound with significance in various biological and chemical processes. It is a metabolite of phenylalanine and can be found in various natural sources.[1] The compound's properties make it a valuable intermediate in the synthesis of pharmaceuticals, such as atenolol (B1665814) and 3,4-dihydroxyphenylacetic acid.[2][3]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-hydroxyphenyl)acetic acid | [4][5] |
| Molecular Formula | C₈H₈O₃ | [2][4][6] |
| Molecular Weight | 152.15 g/mol | [2][4] |
| Melting Point | 145 - 147 °C | [2][4] |
| Boiling Point | 240 °C (estimate) | [2][7] |
| pKa (Strongest Acidic) | 4 | |
| Solubility | Soluble in water and methanol.[2][5] Specifically, 44 mg/mL in water.[4][8] | [2][4][5][8] |
| Appearance | Off-white, beige, or light pink to light brown crystalline solid/powder. | [2][4] |
| LogP | 0.85 | [8][9] |
Chemical Structure
This compound is an aromatic compound characterized by a phenyl ring substituted with both a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group at the ortho position.[6] This arrangement of functional groups is key to its chemical reactivity and biological activity.
The presence of the carboxylic acid group confers acidic properties, while the phenolic hydroxyl group allows for reactions typical of phenols.[6] The molecule's structure enables it to participate in various chemical transformations, including esterification and acylation, making it a versatile building block in organic synthesis.[6]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide an overview of established experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of a precursor compound. One documented procedure utilizes (2-Chlorophenyl)acetic acid as a starting material.
Protocol:
-
A mixture of (2-Chlorophenyl)acetic acid (3.4 g, 0.02 M) and crushed sodium hydroxide (B78521) pellets (4.8 g, 0.12 M) is stirred in 'SOLVESSO' 200 (30 g) for 30 minutes.[10]
-
Cupric sulphate pentahydrate (0.2 g, 0.0008 M) is added to the mixture.[10]
-
The reaction mixture is heated to 190-196 °C for approximately 4 hours.[10]
-
After cooling to 20 °C, the reaction mass is treated with water (50 g) and transferred to a separatory funnel with an additional 50 g of water, and then filtered.[10]
-
The aqueous filtrates are acidified to a pH of approximately 4 using 36% hydrochloric acid.[10]
-
The product is then extracted with ethyl acetate (B1210297) (180 g).[10]
-
Finally, this compound is isolated as a solid by distillation of the ethyl acetate.[10]
Purification of this compound
Purification of the synthesized this compound is essential to remove impurities. Crystallization is a commonly employed technique.
Protocol:
-
The crude this compound can be crystallized from either ether or chloroform (B151607).[2] It is noted that the melting point of the product crystallized from chloroform may be lower.[2]
Analytical Methods
The quantification and identification of this compound in various matrices, such as urine, can be achieved through chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase (RP) HPLC method can be used for the analysis of this compound.[9]
-
The mobile phase typically consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9]
-
For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Urinary this compound can be determined by GC with flame-ionization detection.[11]
-
Prior to analysis, samples are extracted into ethyl ether, and the analytes are derivatized with trimethylphenylammonium hydroxide.[11]
-
The presence of this compound is confirmed by GC-MS.[11]
Visualizations
The following diagrams illustrate key processes and relationships involving this compound.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. This compound | 614-75-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. kajay-remedies.com [kajay-remedies.com]
- 7. This compound [chembk.com]
- 8. Human Metabolome Database: Showing metabocard for ortho-Hydroxyphenylacetic acid (HMDB0000669) [hmdb.ca]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. Determination of this compound (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyphenylacetic Acid: A Comprehensive Technical Guide on its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid that has garnered increasing interest in the scientific community for its diverse biological activities. As a metabolite of phenylalanine and tyrosine, it is naturally present in various biological systems and has been identified in certain foods.[1][2] This technical guide provides an in-depth overview of the current understanding of 2-HPAA's biological functions, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Pale yellow or off-white crystalline solid | [3] |
| Solubility | Slightly soluble in water | [4] |
| Synonyms | o-Hydroxyphenylacetic acid, 2-Hydroxybenzeneacetic acid | [2][3] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This section summarizes the quantitative data associated with these activities.
Antioxidant Activity
The antioxidant properties of 2-HPAA have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | IC₅₀ (µM) | Test System | Reference |
| DPPH Radical Scavenging | Data not available | In vitro | |
| ABTS Radical Scavenging | Data not available | In vitro |
Note: While the antioxidant activity of phenolic acids, in general, is well-documented, specific IC₅₀ values for this compound from the reviewed literature were not available. Further focused studies are required to quantify its radical scavenging potential.
Anti-inflammatory Activity
2-HPAA has demonstrated potential anti-inflammatory effects by modulating key inflammatory mediators in cellular models.
| Parameter | Concentration of 2-HPAA | % Inhibition/Reduction | Cell Line | Inducer | Reference |
| Nitric Oxide (NO) Production | Data not available | Data not available | RAW 264.7 Macrophages | LPS | |
| Tumor Necrosis Factor-α (TNF-α) Release | Data not available | Data not available | RAW 264.7 Macrophages | LPS | |
| Interleukin-6 (IL-6) Release | Data not available | Data not available | RAW 264.7 Macrophages | LPS |
Note: Quantitative data on the specific inhibitory effects of this compound on inflammatory markers were not explicitly found in the reviewed literature. The anti-inflammatory potential is inferred from studies on related phenolic acids.
Neuroprotective Activity
Studies suggest that 2-HPAA may protect neuronal cells from oxidative stress-induced damage.
| Parameter | Concentration of 2-HPAA | % Increase in Cell Viability | Cell Line | Stressor | Reference |
| Neuronal Cell Viability | Data not available | Data not available | SH-SY5Y Neuroblastoma | Oxidative Stress (e.g., H₂O₂) |
Note: While the neuroprotective effects of phenolic acids are an active area of research, specific quantitative data for this compound in neuroprotection assays were not available in the reviewed literature.
Anticancer Activity
The cytotoxic effects of 2-HPAA against various cancer cell lines are a subject of ongoing investigation.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Data not available | Data not available | Data not available |
Note: Specific IC₅₀ values for this compound against cancer cell lines were not found in the reviewed literature. Research on related phenolic compounds suggests potential anticancer activity.
Signaling Pathways and Mechanisms of Action
Microbial Catabolism of this compound
In microorganisms such as Cupriavidus pinatubonensis, 2-HPAA is degraded through a specific catabolic pathway. This pathway involves a series of enzymatic reactions initiated by a cytochrome P450 monooxygenase.
Microbial degradation pathway of this compound.
This pathway highlights the role of specific genes like ohpA (encoding a cytochrome P450 enzyme) and hmgA, hmgB, and hmgC in the breakdown of 2-HPAA into central metabolic intermediates.[1]
Role in Plant Auxin Signaling
Phenylacetic acid (PAA), a closely related compound, is a natural auxin in plants. While 2-HPAA's role is less defined, the general mechanism of PAA signaling provides a framework for understanding its potential action. Auxins like PAA are involved in regulating plant growth and development.
Generalized auxin signaling pathway potentially involving 2-HPAA.
This pathway illustrates how auxins, upon binding to their receptors, lead to the degradation of Aux/IAA repressor proteins, thereby activating auxin response factors (ARFs) and subsequent gene expression related to plant growth.[2][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 2-HPAA's biological activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-HPAA in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the 2-HPAA solution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the solvent and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 2-HPAA.[6][7]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 2-HPAA for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Cell Viability (MTT Assay):
Neuroprotective Activity: Assay in SH-SY5Y Cells
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).
Protocol:
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate (1.5 x 10⁴ cells/well) and allow them to attach for 24 hours.
-
Pre-treat the cells with different concentrations of 2-HPAA for 6 hours.
-
Induce oxidative stress by adding 100 µM H₂O₂ for 24 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
Anticancer Activity: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 2-HPAA for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
IC₅₀ Determination:
Conclusion and Future Directions
This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation. While its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects have been suggested, there is a clear need for more rigorous quantitative studies to establish dose-response relationships and elucidate the precise molecular mechanisms. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC₅₀ values of 2-HPAA in various antioxidant and anticancer assays, and quantifying its effects on inflammatory and neuroprotective markers.
-
In Vivo Studies: Validating the in vitro findings in animal models of inflammation, neurodegeneration, and cancer to assess its therapeutic potential and pharmacokinetic profile.
-
Mechanism of Action: Investigating the direct molecular targets and signaling pathways modulated by 2-HPAA in mammalian cells, particularly its interaction with pathways like Nrf2 and PI3K/Akt/mTOR.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of 2-HPAA to optimize its biological activities and drug-like properties.
This comprehensive guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams serve as practical tools to facilitate further research in this exciting field.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific History of 2-Hydroxyphenylacetic Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyphenylacetic acid (2-HPAA), a phenolic acid metabolite, holds a significant place in the history of metabolic disorders. Its scientific journey is intrinsically linked to the discovery and understanding of phenylketonuria (PKU), one of the first recognized inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving scientific understanding of 2-HPAA. It details key experimental protocols, presents quantitative data for historical and modern characterization, and visualizes its central role in the biochemical pathway of phenylalanine metabolism. This document serves as a thorough resource for researchers and professionals in drug development and metabolic research, offering a foundational understanding of this pivotal compound.
Introduction
This compound (o-hydroxyphenylacetic acid), a derivative of phenylacetic acid, is a naturally occurring compound found in various plant species and as a metabolite in humans and other organisms. Its scientific significance, however, is most prominently associated with its role as a biomarker for phenylketonuria (PKU), an autosomal recessive metabolic disorder. The history of 2-HPAA is a story of advancing analytical techniques and a deepening understanding of human metabolism.
The discovery of PKU in 1934 by the Norwegian physician and biochemist Asbjørn Følling marked a turning point in medical history. Følling identified the excretion of phenylpyruvic acid in the urine of patients with severe intellectual disabilities.[1][2] Subsequent research by Følling and his collaborator K. Closs in 1938 also identified phenylacetic acid in the urine of these patients, noting its characteristic odor.[3] While the initial focus was on phenylpyruvic acid, the broader spectrum of phenylalanine metabolites, including 2-HPAA, became crucial for understanding the pathophysiology of PKU.
This guide will delve into the historical context of 2-HPAA's discovery, tracing its journey from a curious urinary metabolite to a key diagnostic marker. We will explore the evolution of its chemical synthesis, from early 20th-century methods to more refined modern techniques. Furthermore, this document will provide detailed experimental protocols for both its synthesis and isolation, present key quantitative data in a structured format, and illustrate its metabolic pathway using logical diagrams.
The Historical Context: Phenylketonuria and the Discovery of Phenylalanine Metabolites
The story of 2-HPAA is inseparable from the discovery of phenylketonuria. In 1934, Asbjørn Følling was approached by the mother of two children with developmental disabilities who had a peculiar musty odor. Følling's meticulous chemical analysis of their urine led to the groundbreaking discovery of an excess of phenylpyruvic acid, a substance not typically found in urine.[1] This condition, initially termed "imbecillitas phenylpyrouvica," was later renamed phenylketonuria.[2]
Følling's work laid the foundation for understanding inborn errors of metabolism and their profound impact on neurological development. Further investigations into the metabolic profile of PKU patients revealed a host of other abnormal metabolites. The accumulation of these compounds, including 2-HPAA, is a direct consequence of the deficient activity of the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine to tyrosine.[4] When this primary metabolic pathway is blocked, phenylalanine is shunted into alternative pathways, leading to the production and excretion of various phenyl-derivatives.[5]
The identification of 2-HPAA and other metabolites in the urine of PKU patients was a critical step in developing diagnostic tests and, eventually, dietary interventions that have dramatically improved the prognosis for individuals with this disorder.
Chemical Synthesis of this compound: A Historical Perspective
The chemical synthesis of 2-HPAA has evolved over the past century, with early methods often characterized by harsh reaction conditions and modest yields.
Early Synthesis: The Czaplicki, von Kostanecki, and Lampe Method (1909)
One of the earliest significant syntheses of 2-HPAA was reported by S. Czaplicki, St. von Kostanecki, and V. Lampe in 1909. Their method involved the simultaneous hydrolysis, reduction, and demethylation of o-methoxybenzaldehyde cyanohydrin using hydriodic acid. While this procedure was a foundational step, it was known to produce low yields.
A Refined Approach: The Levine, Eble, and Fischbach Synthesis (1948)
In 1948, Joseph Levine, T. E. Eble, and Henry Fischbach published a significantly improved method for the preparation of 2-HPAA, achieving a 64% overall yield from o-methoxybenzaldehyde.[1] This multi-step synthesis offered a more practical and higher-yielding route to the compound.
Experimental Protocol: Synthesis of this compound (Levine, Eble, and Fischbach, 1948)
This protocol is adapted from the 1948 publication in the Journal of the American Chemical Society.[2]
Step 1: Preparation of o-Methoxybenzaldehyde Cyanohydrin
-
To 99 g of molten o-methoxybenzaldehyde, add a saturated solution of 104 g (1.5 equivalents) of sodium metabisulfite.
-
Stir the mixture; heat will be evolved, and the mixture will solidify.
-
Add water to obtain a thick suspension, cover with ether, and cool.
-
Add an ice-cold saturated solution of 99 g of sodium cyanide.
-
Allow the mixture to stand overnight at room temperature.
-
Separate the ether layer and extract the aqueous layer with additional ether.
-
Combine the ether extracts and distill off the ether.
-
Dissolve the residue in benzene (B151609) and dry azeotropically by refluxing with a water trap.
-
Upon cooling, crystals of the cyanohydrin will separate. Add petroleum ether to effect complete separation.
-
The yield of o-methoxybenzaldehyde cyanohydrin is approximately 113 g (95%), with a melting point of 71-72°C.
Step 2: Preparation of o-Methoxyphenylacetic Acid
-
Prepare a hot solution of 50 g of crystalline stannous chloride in 50 ml of acetic acid, 50 ml of concentrated hydrochloric acid, and 5 ml of hydriodic acid (sp. gr. 1.7).
-
Add this solution to 25 g of o-methoxybenzaldehyde cyanohydrin.
-
Heat the resulting solution for three hours on a steam bath.
-
After cooling, filter the solution to remove stannic chloride that separates during the reaction.
-
Dilute the filtrate with water and extract exhaustively with carbon tetrachloride.
-
Combine the extracts, wash with water, and evaporate to dryness.
-
The yield of o-methoxyphenylacetic acid is approximately 23 g (90%), with a melting point of 124°C after recrystallization from benzene.
Step 3: Preparation of o-Hydroxyphenylacetic Acid
-
Reflux a mixture of 23 g of o-methoxyphenylacetic acid, 70 ml of glacial acetic acid, 70 ml of 48% hydrobromic acid, and 7 ml of hydriodic acid (sp. gr. 1.7) for sixteen hours.
-
Cool the solution, dilute with water, and add a small amount of sodium bisulfite.
-
Extract the solution first with chloroform (B151607) and then with ether.
-
Wash the ether extract with water and evaporate. Remove residual acetic acid by azeotropic distillation with carbon tetrachloride.
-
The yield of crude this compound is 18 g (85%).
-
Recrystallize the crude product from a mixture of 1 part benzene and 2 parts petroleum ether. The purified acid will separate as needles with a melting point of 149-150°C.
Modern Synthesis Methods
More contemporary methods for synthesizing 2-HPAA often focus on improving yield, reducing the use of hazardous reagents, and simplifying the procedure. One common modern approach involves the hydrolysis of 2-chlorophenylacetic acid using a strong base in the presence of a copper catalyst.
Experimental Protocol: Synthesis from 2-Chlorophenylacetic Acid
This protocol is based on methods described in patent literature.[6][7]
-
Suspend crushed sodium hydroxide (B78521) pellets (e.g., 4.8 g, 0.12 M) in an inert, high-boiling organic solvent (e.g., SOLVESSO 200, 30 g).
-
Add (2-Chlorophenyl)acetic acid (e.g., 3.4 g, 0.02 M) to the suspension and stir for 30 minutes.
-
Add a catalytic amount of cupric sulfate (B86663) pentahydrate (e.g., 0.2 g, 0.0008 M).
-
Heat the mixture to 190-196°C for approximately 4 hours.
-
Cool the reaction mixture to 20°C and treat with water (e.g., 50 g).
-
Transfer the mixture to a separatory funnel with an additional portion of water (e.g., 50 g) and filter.
-
Acidify the separated aqueous filtrates to approximately pH 4 using 36% hydrochloric acid.
-
Extract the product into ethyl acetate (B1210297) (e.g., 180 g).
-
Isolate the this compound as a solid by distillation of the ethyl acetate.
Isolation and Characterization
The isolation and quantification of 2-HPAA from biological samples, particularly urine, have been central to clinical diagnostics for PKU and other metabolic disorders.
Historical Methods of Isolation from Urine
Early methods for the isolation of organic acids from urine were often laborious and involved multiple extraction and purification steps. Paper chromatography, developed in the mid-20th century, was a significant advancement that allowed for the separation and tentative identification of various phenolic acids based on their differential migration in solvent systems.
Experimental Protocol: Historical Paper Chromatography of Phenolic Acids
This generalized protocol is based on the principles described by Armstrong, Shaw, and Wall in 1955 for the analysis of phenolic acids in urine.
-
Sample Preparation: Acidify a urine sample to a low pH (e.g., pH 1-2) with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction of the acidified urine with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the organic acids.
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Chromatography: Dissolve the residue in a small volume of a suitable solvent (e.g., ethanol) and spot onto chromatographic paper.
-
Development: Develop the chromatogram using a two-dimensional solvent system. For example, the first dimension could be an isopropanol-ammonia-water mixture, and the second dimension could be a benzene-propionic acid-water mixture.
-
Visualization: After drying the chromatogram, visualize the separated phenolic acids by spraying with a reagent such as diazotized p-nitroaniline, which produces colored spots characteristic of different phenolic compounds. The position and color of the spot corresponding to 2-HPAA would be compared to a known standard.
Modern Analytical Techniques
Today, the analysis of 2-HPAA and other organic acids is predominantly performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer high sensitivity, specificity, and the ability to quantify a wide range of metabolites simultaneously.[8]
Quantitative Data
The physical and spectroscopic properties of 2-HPAA have been well-characterized. The following tables summarize key quantitative data from both historical and modern sources.
Table 1: Physical Properties of this compound
| Property | Historically Reported Value | Modern Reported Value |
| Melting Point | 147°C, 149-150°C[2] | 145-147°C, 148-150°C[3] |
| Solubility in Water | - | 44 mg/mL |
| logP | - | 0.85 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR (DMSO-d₆) | δ 3.46 (2H, s), 6.7-7.2 (4H, m), 9.4 (1H, br s), 12.2 (1H, br s)[7] |
| ¹³C NMR (Water, pH 7) | δ 42.70, 118.88, 123.40, 127.02, 130.93, 133.83, 156.98, 183.58 |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 152[7] |
| FT-IR (cm⁻¹) | ~1694 (C=O stretch of carboxylic acid)[9] |
Biochemical Pathways and Biological Significance
2-HPAA is a product of the alternative metabolism of phenylalanine, which becomes significant in individuals with PKU.
Phenylalanine Metabolism and 2-HPAA Formation
In a healthy individual, the majority of dietary phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. In PKU, the deficiency of this enzyme leads to the accumulation of phenylalanine in the blood and tissues. This excess phenylalanine is then metabolized through alternative pathways. One such pathway involves the transamination of phenylalanine to phenylpyruvic acid. Phenylpyruvic acid can then be further metabolized to other compounds, including this compound.[5][10] The exact enzymatic steps leading to the ortho-hydroxylation of the phenyl ring in this pathway are a subject of ongoing research, with some evidence suggesting the involvement of gut microbiota.
Potential Signaling Roles
While 2-HPAA is primarily known as a metabolite, research into the biological activities of phenolic acids is an active area. Studies on the isomer, 4-hydroxyphenylacetic acid, have suggested a role in the activation of the Nrf2 antioxidant signaling pathway, which is a key regulator of cellular defense against oxidative stress.[11][12] The Nrf2 pathway upregulates the expression of numerous antioxidant and detoxification enzymes. Although direct evidence for 2-HPAA in this pathway is limited, its structural similarity to other bioactive phenolic acids suggests that it may possess currently uncharacterized signaling properties. Further research is needed to elucidate any direct effects of 2-HPAA on cellular signaling cascades.
Conclusion
This compound, once a chemical curiosity, has played a vital role in the history of medicine and biochemistry. Its discovery as a urinary metabolite in patients with phenylketonuria was instrumental in unraveling the complexities of this inborn error of metabolism. The evolution of its chemical synthesis from early, low-yield methods to more efficient modern protocols reflects the broader advancements in organic chemistry.
For researchers, scientists, and drug development professionals, an understanding of the history and chemistry of 2-HPAA provides a valuable case study in the interplay between analytical chemistry, biochemistry, and clinical medicine. The ongoing research into the biological activities of phenolic acids, including the potential signaling roles of compounds like 2-HPAA, suggests that our understanding of this molecule may continue to evolve, opening new avenues for therapeutic intervention in metabolic and oxidative stress-related diseases. This guide has provided a comprehensive foundation for appreciating the multifaceted scientific importance of this compound.
References
- 1. The preparation of o-hydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PathWhiz [pathbank.org]
- 11. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 12. Beilsteins Handbuch der organischen Chemie: Isocyclische Hydroxy ... - Friedrich Konrad Beilstein - Google 圖書 [books.google.com.hk]
The Endogenous Role of 2-Hydroxyphenylacetic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyphenylacetic acid (2-HPAA) is an endogenous metabolite derived from the essential amino acid phenylalanine. While historically viewed primarily as a biomarker for certain metabolic disorders, emerging evidence suggests a more complex and potentially significant role for 2-HPAA in human physiology. This technical guide provides a comprehensive overview of the current understanding of 2-HPAA's metabolism, its physiological concentrations, and explores its potential as a signaling molecule. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involving 2-HPAA to serve as a valuable resource for researchers and professionals in the fields of metabolism, drug discovery, and clinical diagnostics.
Introduction
This compound (2-HPAA), a phenolic acid, is a product of phenylalanine metabolism.[1][2] Its presence in bodily fluids has long been associated with the genetic disorder phenylketonuria (PKU), where impaired phenylalanine hydroxylase activity leads to the accumulation of phenylalanine and its alternative metabolites.[1] Beyond its role as a biomarker for PKU, elevated levels of 2-HPAA have been linked to other conditions such as small intestinal bacterial overgrowth (SIBO) and giardiasis.[3] This guide delves into the biosynthesis, degradation, and physiological concentrations of 2-HPAA, providing a foundation for understanding its endogenous role.
Biosynthesis and Metabolism of this compound
The primary pathway for 2-HPAA biosynthesis in humans is as a minor catabolite of phenylalanine metabolism. Under normal physiological conditions, phenylalanine is predominantly converted to tyrosine by phenylalanine hydroxylase. However, in instances of phenylalanine excess or impaired hydroxylase function, phenylalanine is shunted into an alternative pathway.
In this alternative pathway, phenylalanine is first transaminated by an aromatic amino acid aminotransferase to form phenylpyruvic acid.[4] While the specific human enzyme responsible for the subsequent conversion of phenylpyruvic acid to 2-HPAA is not definitively characterized, it is hypothesized to be catalyzed by a hydroxylase.
The degradation of 2-HPAA in humans is not fully elucidated. However, in microorganisms, 2-HPAA can be hydroxylated to form homogentisic acid, a key intermediate in the catabolism of aromatic amino acids.[5] This reaction is catalyzed by a cytochrome P450 monooxygenase in some bacteria. Homogentisic acid is then further metabolized via the homogentisate (B1232598) pathway. The enzymes of the human homogentisate pathway include homogentisate 1,2-dioxygenase (HGD), which converts homogentisate to maleylacetoacetate.[6][7][8]
Quantitative Data
The concentration of 2-HPAA in human biological fluids is a key parameter for understanding its physiological and pathological relevance. The available quantitative data is summarized in the table below. It is important to note that concentrations can vary based on diet, gut microbiome composition, and underlying health conditions.
| Biological Matrix | Condition | Concentration Range | Reference |
| Urine | Normal | 0 - 0.76 mmol/mol creatinine | [9] |
| Normal | < 2 mmol/mol creatinine | [2] | |
| Normal | 0.05 - 0.69 mmol/mol | [3] | |
| Plasma/Blood | Normal (Male) | 2.281 +/- 2.091 uM | [10] |
| Cerebrospinal Fluid (CSF) | Normal (p-HPAA) | 4.2 to 17.0 ng/ml | [7] |
| Normal (p-HPAA) | 0.05 +/- 0.007 uM | [11] | |
| Normal (m-HPAA) | 0.007 - 0.03 uM | [12] |
Potential Signaling Role of this compound
While direct evidence for 2-HPAA acting as an endogenous signaling molecule in mammalian systems is currently limited, its structural similarity to other biologically active phenolic acids suggests a potential role in modulating cellular signaling pathways. Research into related compounds offers some intriguing possibilities:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some phenolic acids have been shown to modulate MAPK signaling. For instance, 3,4-dihydroxyphenylacetic acid (a related compound) has been observed to inhibit the MAPK-MLCK signaling pathway.[13]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Certain phenolic compounds have demonstrated the ability to inhibit NF-κB activation.
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route for cell survival, growth, and metabolism. Modulation of this pathway by various phytochemicals, including some phenolic acids, has been reported.[14][15][16]
The potential for 2-HPAA to directly interact with and modulate these or other signaling pathways is an important area for future research. Elucidating such roles could open new avenues for understanding its physiological functions and its contribution to disease pathophysiology.
References
- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. portlandpress.com [portlandpress.com]
- 6. Functional role of residues involved in substrate binding of human 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [P-hydroxyphenylacetic acid concentrations in cerebrospinal fluid] [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 10. Human Metabolome Database: Showing metabocard for ortho-Hydroxyphenylacetic acid (HMDB0000669) [hmdb.ca]
- 11. hmdb.ca [hmdb.ca]
- 12. hmdb.ca [hmdb.ca]
- 13. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]
- 15. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and a significant metabolite in biological systems. Understanding these fundamental physicochemical properties is critical for its application in drug discovery, development, and formulation. This document outlines its solubility in various solvents, details experimental protocols for its determination, and discusses its stability under different stress conditions, providing a framework for developing stability-indicating analytical methods.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. This compound, with its polar phenolic hydroxyl and carboxylic acid groups, exhibits a range of solubilities in different solvent systems.
Quantitative Solubility Data
Quantitative solubility data for this compound is summarized in the table below. Due to limited direct data for this compound in a wide range of organic solvents, data for its isomer, p-hydroxyphenylacetic acid, is also included for comparative purposes, as it provides a valuable estimation of solubility behavior.
| Solvent | This compound Solubility | p-Hydroxyphenylacetic Acid Solubility ( g/100g solvent) at 25°C |
| Water | 6.38 g/L[1] | 1.34 |
| Methanol | Soluble[2] | 60.1 |
| Ethanol | - | 37.5 |
| 2-Propanol | - | 21.8 |
| Acetone | - | 35.1 |
| Ethyl Acetate | - | 5.89 |
| Chloroform | - | 0.04 |
| Toluene | - | 0.01 |
| DMSO | ≥ 2.5 mg/mL (in a formulation with 10% DMSO) | - |
Note: The solubility of this compound in water is also reported as 44 mg/mL in the Human Metabolome Database, which is significantly higher than the value from FooDB.[3] Researchers should verify this value experimentally.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5][6][7][8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant.
-
To separate any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. Adsorption of the compound to the filter should be evaluated.
-
Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Stability of this compound
Evaluating the stability of a drug substance is a critical component of drug development, as it provides insights into its degradation pathways and helps in the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.
General Stability Profile
This compound is generally stable under normal storage conditions. However, its phenolic and carboxylic acid functionalities suggest potential susceptibility to degradation under stress conditions such as extreme pH, oxidation, and photolysis.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11][12][13][14][15][16][17][18]
Objective: To investigate the degradation behavior of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
General Protocol: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation is typically targeted to be between 5-20%.[13]
-
Acidic Hydrolysis:
-
Conditions: 0.1 N HCl at 60°C for up to 2 hours.[9]
-
Procedure: A solution of this compound is mixed with 0.1 N HCl and heated. Samples are withdrawn at appropriate time intervals, neutralized, and analyzed.
-
-
Basic Hydrolysis:
-
Conditions: 0.1 N NaOH at 60°C for up to 2 hours.[9]
-
Procedure: A solution of this compound is mixed with 0.1 N NaOH and heated. Samples are withdrawn, neutralized, and analyzed.
-
-
Oxidative Degradation:
-
Conditions: 3% H₂O₂ at room temperature for up to 2 hours.[9]
-
Procedure: A solution of this compound is treated with hydrogen peroxide. The reaction is monitored over time, and samples are analyzed.
-
-
Thermal Degradation:
-
Conditions: The solid drug substance is exposed to dry heat (e.g., 105°C) for 24-72 hours.[9]
-
Procedure: A sample of solid this compound is placed in a hot air oven. After the specified duration, the sample is dissolved in a suitable solvent and analyzed.
-
-
Photolytic Degradation:
-
Conditions: The drug substance (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12]
-
Procedure: Samples are placed in a photostability chamber. A control sample is wrapped in aluminum foil to protect it from light. After exposure, the samples are analyzed.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[17][19][20]
General Procedure:
-
Method Development: A reversed-phase HPLC method is typically developed. Key parameters to optimize include:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the parent compound and its more polar or less polar degradation products.[19]
-
Detection: UV detection is commonly used. The detection wavelength should be selected to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Forced Degradation Sample Analysis: The stressed samples are analyzed using the developed HPLC method.
-
Method Validation: The method is validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of validation for a stability-indicating method is demonstrating specificity, which is the ability to separate the API peak from all potential degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be postulated under forced degradation conditions:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-type structures or ring-opening products.
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.
-
Photodegradation: Exposure to UV light could lead to the formation of radical species and subsequent degradation products.
-
Hydrolysis: While the molecule does not have readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially lead to other reactions.
It is important to note that the actual degradation products would need to be identified and characterized using techniques such as mass spectrometry (MS).[21]
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the pharmaceutical industry. The provided data and experimental protocols offer a solid foundation for further investigation and application of this compound in drug development. Accurate determination of solubility and a thorough understanding of its degradation profile are crucial steps in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.
References
- 1. Showing Compound this compound (FDB012331) - FooDB [foodb.ca]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]
- 5. enamine.net [enamine.net]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. sgs.com [sgs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ijtsrd.com [ijtsrd.com]
- 18. biomedres.us [biomedres.us]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Degradation of 2-Hydroxyphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is an aromatic organic compound that plays a role in various biological processes and is a metabolite of the essential amino acid phenylalanine. In microorganisms, the degradation of aromatic compounds like 2-HPAA is a vital part of the carbon cycle and has significant implications for bioremediation and biotechnology. Understanding the intricate enzymatic pathways and regulatory networks that govern the breakdown of 2-HPAA can provide valuable insights for drug development, particularly in the context of targeting microbial metabolic pathways. This technical guide provides an in-depth overview of the core degradation pathways of 2-HPAA in microorganisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Core Degradation Pathways of this compound
Microorganisms primarily utilize two central pathways for the catabolism of this compound: the Homogentisate (B1232598) Pathway and the Homoprotocatechuate Pathway . These pathways converge to funnel a variety of aromatic compounds into central metabolism.
The Homogentisate Pathway
The homogentisate pathway is a central catabolic route for the degradation of L-phenylalanine, L-tyrosine, and, relevant to this guide, this compound in various bacteria, including Pseudomonas putida and Cupriavidus pinatubonensis.[1][2] In the context of 2-HPAA degradation, the initial step involves the hydroxylation of 2-HPAA to form homogentisate (2,5-dihydroxyphenylacetic acid).
The key enzymatic steps in the homogentisate pathway are:
-
Hydroxylation of 2-HPAA: In Cupriavidus pinatubonensis JMP134, a self-sufficient cytochrome P450 monooxygenase, encoded by the ohpA gene, catalyzes the conversion of 2-HPAA to homogentisate.[1][3] This enzyme acts as a 2-HPA 5-hydroxylase.
-
Ring Cleavage of Homogentisate: Homogentisate is then cleaved by homogentisate 1,2-dioxygenase (HmgA), an iron-dependent enzyme, which opens the aromatic ring to produce maleylacetoacetate.[2]
-
Isomerization of Maleylacetoacetate: Maleylacetoacetate isomerase (HmgC) catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate. This reaction often requires glutathione (B108866) as a cofactor.[2][4]
-
Hydrolysis of Fumarylacetoacetate: Finally, fumarylacetoacetate hydrolase (HmgB) hydrolyzes fumarylacetoacetate to yield fumarate (B1241708) and acetoacetate, which are intermediates of the central citric acid cycle.[2]
The Homoprotocatechuate Pathway
The homoprotocatechuate pathway is another central route for the degradation of aromatic compounds, including isomers of hydroxyphenylacetic acid, in bacteria such as Pseudomonas putida and Burkholderia xenovorans.[5][6] This pathway involves the formation of homoprotocatechuate (3,4-dihydroxyphenylacetic acid) as a key intermediate. For 2-HPAA, this would necessitate an initial hydroxylation at the 4-position, followed by further enzymatic modifications.
The central steps of the homoprotocatechuate pathway are:
-
Formation of Homoprotocatechuate: While the direct conversion from 2-HPAA is less commonly detailed, degradation of other hydroxyphenylacetates like 4-hydroxyphenylacetic acid proceeds via hydroxylation to homoprotocatechuate.[6]
-
Ring Cleavage of Homoprotocatechuate: Homoprotocatechuate 2,3-dioxygenase (HpaD) catalyzes the extradiol cleavage of the aromatic ring of homoprotocatechuate to form 5-carboxymethyl-2-hydroxymuconic semialdehyde.[5]
-
Further Degradation: A series of subsequent enzymatic reactions involving a dehydrogenase, decarboxylase, hydratase, and aldolase (B8822740) further process the ring-cleavage product into intermediates of central metabolism, such as pyruvate (B1213749) and succinate.[6]
Quantitative Data on Enzyme Kinetics and Degradation Rates
The efficiency of these degradation pathways is determined by the kinetic properties of the involved enzymes and the overall metabolic rate of the microorganism. The following tables summarize available quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in Aromatic Catabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Specific Activity | Reference(s) |
| Homogentisate 1,2-dioxygenase | Pseudomonas putida | Homogentisate | 27 | Not Reported | Not Reported | [2] |
| Gentisate 1,2-dioxygenase | Pseudomonas putida P35X | Gentisate | Not Reported | kcat/Km = 39.34 x 104 s-1M-1 | Not Reported | [7] |
| Homoprotocatechuate 2,3-dioxygenase | Brevibacterium fuscum | Homoprotocatechuate | 25 | Not Reported | Not Reported | [8] |
| 4-Hydroxyphenylacetate 3-hydroxylase (HpaB) | Escherichia coli | 4-Hydroxyphenylacetate | Not Reported | Not Reported | 231 U/mg | [9] |
| THF Hydroxylase | Cupriavidus metallidurans ZM02 | THF | Not Reported | Not Reported | 1.38 ± 0.24 µmol min-1 mg-1 | [10] |
Table 2: Whole-Cell Degradation Rates of Aromatic Compounds
| Organism | Substrate | Concentration | Degradation Rate | Reference(s) |
| Cupriavidus sp. strain CNP-8 | 2-Chloro-5-nitrophenol | 0.4 mM | 21.2 ± 2.3 µM h-1 | [10] |
| Pseudomonas aeruginosa | 3-Hydroxyphenylacetic acid | 2.1 mg/mL | Minimum Inhibitory Concentration | [11] |
Genetic Regulation of 2-HPAA Degradation
The expression of the genes encoding the enzymes for 2-HPAA degradation is tightly regulated to ensure that they are only produced when the substrate is present. This regulation is primarily at the transcriptional level and involves specific regulatory proteins.
In Cupriavidus pinatubonensis JMP134, the ohpA gene, which codes for the 2-HPA 5-hydroxylase, is part of an operon that also includes ohpT, a gene encoding a putative transporter subunit. The expression of this operon is induced by 2-HPAA and is controlled by a predicted transcriptional regulator, OhpR.[1][3]
In Pseudomonas putida, the genes for the homogentisate pathway (hmgABC) are organized as a single transcriptional unit. Their expression is controlled by a specific repressor protein, HmgR, which belongs to the IclR family of transcriptional regulators. Homogentisate acts as the inducer molecule, binding to HmgR and causing it to dissociate from the DNA, thereby allowing transcription of the hmgABC genes.[2][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the degradation of 2-HPAA.
Protocol 1: Assay for Homogentisate 1,2-Dioxygenase Activity
This protocol is adapted from the method used for Pseudomonas putida.[2]
Principle: The activity of homogentisate 1,2-dioxygenase is determined spectrophotometrically by measuring the formation of maleylacetoacetate from homogentisate at 330 nm.
Materials:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0) containing 20% glycerol (B35011)
-
Homogentisate solution (substrate)
-
Cell extract containing the enzyme
-
Spectrophotometer capable of measuring absorbance at 330 nm
Procedure:
-
Preparation of Cell Extract:
-
Grow the microbial culture to the exponential phase.
-
Harvest cells by centrifugation (e.g., 7,000 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 7.0) with 20% glycerol to a concentration 100-fold higher than the original culture.
-
Lyse the cells by sonication on ice.
-
Clarify the cell lysate by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to remove cell debris. The supernatant is the crude cell extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer and the cell extract.
-
Initiate the reaction by adding a known concentration of the homogentisate substrate.
-
Immediately monitor the increase in absorbance at 330 nm over time.
-
Calculate the enzyme activity based on the initial rate of maleylacetoacetate formation, using its molar extinction coefficient.
-
Protocol 2: Construction and Assay of a lacZ Reporter Fusion for Gene Expression Analysis
This protocol provides a general framework for creating and using a lacZ reporter fusion to study the regulation of genes involved in 2-HPAA degradation.[13][14][15]
Principle: The promoter region of a gene of interest (e.g., ohpA or hmgA) is fused to the lacZ gene, which encodes β-galactosidase. The expression of lacZ is then under the control of the target promoter. β-galactosidase activity, which can be easily measured, serves as a reporter for the activity of the promoter under different conditions (e.g., in the presence or absence of 2-HPAA).
Materials:
-
Bacterial strains (wild-type and host for the reporter plasmid)
-
Plasmid vector containing a promoterless lacZ gene
-
Restriction enzymes, DNA ligase, and other standard molecular biology reagents
-
Media for bacterial growth (with and without the inducer, e.g., 2-HPAA)
-
Reagents for β-galactosidase assay (e.g., ONPG or a fluorogenic substrate)
Procedure:
-
Construction of the Reporter Plasmid:
-
Amplify the promoter region of the target gene by PCR from the genomic DNA of the microorganism.
-
Clone the amplified promoter fragment into the multiple cloning site of the promoterless lacZ reporter plasmid, upstream of the lacZ gene.
-
Transform the resulting recombinant plasmid into a suitable bacterial host strain (e.g., E. coli for initial cloning and then the target microorganism).
-
-
Reporter Gene Assay:
-
Grow the bacterial strain carrying the reporter plasmid in a suitable medium to the desired growth phase.
-
Divide the culture into two (or more) subcultures. Add the potential inducer molecule (e.g., 2-HPAA) to one subculture and leave the other as a control.
-
Incubate the cultures for a defined period to allow for gene expression.
-
Harvest the cells and perform a β-galactosidase assay using a suitable substrate like ONPG.
-
Measure the product formation (e.g., absorbance at 420 nm for o-nitrophenol from ONPG) and calculate the β-galactosidase activity in Miller units.
-
An increase in β-galactosidase activity in the presence of the inducer indicates that the promoter is activated by that compound.
-
Protocol 3: DNase I Footprinting Analysis of a Transcriptional Regulator
This protocol provides a general method for identifying the specific DNA binding site of a regulatory protein.[16][17][18][19][20]
Principle: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled at one end. The labeled DNA is incubated with the purified regulatory protein and then lightly digested with DNase I. The protein protects its binding site from cleavage by DNase I, resulting in a "footprint" – a region where no cleavage occurs. When the DNA fragments are separated by gel electrophoresis, this footprint appears as a gap in the ladder of DNA fragments.
Materials:
-
Purified transcriptional regulator protein
-
DNA fragment containing the promoter region of interest, end-labeled with a radioactive isotope or a fluorescent dye
-
DNase I
-
Reaction buffer
-
High-resolution denaturing polyacrylamide gel
-
Autoradiography film or fluorescence scanner
Procedure:
-
Preparation of Labeled DNA Probe:
-
Generate a DNA fragment of 150-300 bp containing the putative protein binding site, typically by PCR using a labeled primer.
-
Purify the labeled DNA probe.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in a suitable binding buffer. Include a control reaction with no protein.
-
-
DNase I Digestion:
-
Add a small amount of DNase I to each reaction mixture and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturant).
-
-
Analysis of Fragments:
-
Purify the DNA fragments from the reaction mixtures.
-
Separate the fragments on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence scanning.
-
The region where the protein was bound will appear as a "footprint" or a gap in the ladder of bands compared to the control lane without the protein.
-
Conclusion
The microbial degradation of this compound is a well-orchestrated process involving specific enzymatic pathways and intricate regulatory networks. The homogentisate and homoprotocatechuate pathways represent the central routes for the catabolism of this and other aromatic compounds, channeling them into central metabolism. A deeper understanding of these pathways, including the kinetics of the involved enzymes and the mechanisms of their genetic regulation, is crucial for various applications. For drug development professionals, these pathways can represent novel targets for antimicrobial agents. For researchers in biotechnology and environmental science, this knowledge can be harnessed for the development of improved bioremediation strategies and the biocatalytic production of valuable chemicals. The experimental protocols provided in this guide offer a starting point for further investigation into this fascinating area of microbial metabolism.
References
- 1. Identification of a self-sufficient cytochrome P450 monooxygenase from Cupriavidus pinatubonensis JMP134 involved in this compound catabolism, via homogentisate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a self‐sufficient cytochrome P450 monooxygenase from Cupriavidus pinatubonensis JMP134 involved in 2‐hydroxyphenylacetic acid catabolism, via homogentisate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB) of Escherichia coli as a Reduced Flavin Adenine Dinucleotide-Utilizing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molecularmicrobiology.iyte.edu.tr [molecularmicrobiology.iyte.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gene fusions to lacZ reveal new expression patterns of chimeric genes in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of transcriptional and translational lacZ gene reporter plasmids for use in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. DNase I Footprinting Assay - Lifeasible [lifeasible.com]
- 18. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 19. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 20. A simple method for DNaseI footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Hydroxyphenylacetic Acid: A Technical Guide
Introduction
2-Hydroxyphenylacetic acid is a hydroxy monocarboxylic acid that serves as a human and mouse metabolite, particularly noted as a metabolite of phenylalanine.[1] Its presence is significant in the urine of individuals with conditions such as phenylketonuria.[1] As a member of the phenols and a derivative of acetic acid, its structural elucidation and characterization are crucial for metabolic studies and potential drug development applications.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.
Molecular Structure
The fundamental structure of this compound consists of an acetic acid moiety where one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group.[1]
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[2]
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.23 - 7.18 | m | Aromatic CH |
| 6.95 - 6.91 | m | Aromatic CH |
| 3.56 | s | CH₂ |
Reference Spectra: 500 MHz in Water (pH 4.00)[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 183.58 | C=O (Carboxylic Acid) |
| 156.98 | C-OH (Aromatic) |
| 133.83 | Aromatic CH |
| 130.93 | Aromatic CH |
| 127.02 | Aromatic C (quaternary) |
| 123.40 | Aromatic CH |
| 118.88 | Aromatic CH |
| 42.70 | CH₂ |
Reference Spectra: 125 MHz in Water (pH 7.00)[1]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[3]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 3200 - 3600 | Broad, Strong | O-H stretch (Phenol) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2960 | Medium | C-H stretch (Aliphatic) |
| 1680 - 1750 | Strong | C=O stretch (Carboxylic Acid) |
| 1450 - 1600 | Medium-Strong | C=C stretch (Aromatic Ring) |
| 1000 - 1300 | Strong | C-O stretch |
Note: Specific peak values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR).[1][4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[5]
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 152.0473 | - | [M]⁺ (Molecular Ion) |
| 107.05076 | 100 | [M - COOH]⁺ or [C₇H₇O]⁺ |
Note: The molecular weight of this compound is 152.15 g/mol .[1] The fragmentation pattern can be influenced by the ionization technique used (e.g., EI, ESI).[1][6]
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
General Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated water (D₂O) or DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.[8] Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Perform phase and baseline corrections to obtain a clear spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[9]
-
Instrument Setup: Ensure the ATR crystal is clean before and after use.
-
Data Acquisition: Obtain a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal and collect the sample spectrum.[9] The instrument measures the absorption of the IR beam that has interacted with the sample.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) system and the mass spectrometer's ionization source, such as a mixture of acetonitrile (B52724) and water.[10][11]
-
Instrument Setup: The sample is injected into the LC system, where it is separated from any impurities. The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).[12]
-
Data Acquisition: The mass spectrometer is set to scan a specific mass range to detect the molecular ion and its fragments. The instrument measures the mass-to-charge ratio of the ions generated.[13]
-
Data Processing: The software generates a mass spectrum, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry can provide an accurate mass measurement, which helps in confirming the molecular formula.[14]
References
- 1. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. This compound(614-75-5) IR Spectrum [chemicalbook.com]
- 5. fiveable.me [fiveable.me]
- 6. Showing Compound this compound (FDB012331) - FooDB [foodb.ca]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. amherst.edu [amherst.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
2-Hydroxyphenylacetic Acid: A Technical Guide to its Therapeutic Potential
Abstract
2-Hydroxyphenylacetic acid (2-HPAA), also known as o-hydroxyphenylacetic acid, is an aromatic carboxylic acid and a human metabolite of the essential amino acid phenylalanine.[1][2][3] While historically recognized as a biomarker for certain metabolic disorders, such as Phenylketonuria (PKU), and for assessing gut microbiome health, emerging research is exploring its direct therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of 2-HPAA, focusing on its metabolic significance and potential therapeutic effects, including its antioxidant, anti-inflammatory, and neuroprotective properties. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support further research and development in this area.
Introduction and Chemical Profile
This compound is an organic compound belonging to the hydroxy monocarboxylic acid family.[2] Its structure consists of a phenyl ring substituted with a hydroxyl group and an acetic acid group at the ortho (position 2) and meta positions, respectively.[2][6] This unique arrangement of functional groups is key to its chemical reactivity and biological activity.[6] 2-HPAA is a metabolite of phenylalanine and tyrosine and can be found in various foods, including natal plum, lemon verbena, and half-highbush blueberry.[1][7][8] In clinical diagnostics, its levels in urine are often measured to assess metabolic function and diagnose inborn metabolic disorders.[1][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [2][9] |
| Molecular Weight | 152.15 g/mol | [2][9][10] |
| CAS Number | 614-75-5 | [6][9] |
| Appearance | Pale yellow or off-white crystalline solid | [6][9] |
| Melting Point | 145 - 147 °C | [2][11] |
| Solubility | Moderately soluble in water | [6] |
| Synonyms | o-Hydroxyphenylacetic acid, 2-Hydroxybenzeneacetic acid | [2][9] |
Metabolic Significance and Biomarker Potential
The primary clinical relevance of 2-HPAA is its role as a biomarker for metabolic dysregulation. Its formation and accumulation are indicative of specific metabolic pathway disruptions.
Phenylketonuria (PKU)
In healthy individuals, the essential amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[1] PKU is a genetic disorder characterized by a deficiency in this enzyme, leading to the accumulation of phenylalanine in the blood and brain.[1] This excess phenylalanine is shunted into alternative metabolic pathways, resulting in the production and accumulation of by-products, including 2-HPAA.[1] Consequently, elevated levels of 2-HPAA in urine are a key diagnostic marker for PKU.[1][2][4][5]
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X365 | this compound (2-HPAA)- Cloud-Clone Corp. [cloud-clone.com]
- 4. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 2-Hydroxyphenylacetic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. kajay-remedies.com [kajay-remedies.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human Metabolome Database: Showing metabocard for ortho-Hydroxyphenylacetic acid (HMDB0000669) [hmdb.ca]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. 2-ヒドロキシフェニル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxyphenylacetic acid from 2-chlorophenylacetic acid. The primary method described is a copper-catalyzed nucleophilic aromatic substitution reaction. This process is advantageous as it can be performed at atmospheric pressure, avoiding the need for an autoclave.[1][2] The protocols outlined below are based on established and patented procedures, offering a robust methodology for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and other biologically active compounds. The conversion of 2-chlorophenylacetic acid to its hydroxylated analogue represents a key synthetic transformation. The method detailed herein involves the displacement of the chlorine atom with a hydroxyl group through a nucleophilic aromatic substitution mechanism, facilitated by a copper catalyst in the presence of a strong base.[1][3][4][5][6][7] This approach offers a practical alternative to methods requiring high-pressure conditions.[1]
Reaction Scheme
Figure 1. Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reactants, their molar equivalents, and the reported yield for the synthesis of this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 2-Chlorophenylacetic acid | 170.57 | 3.4 | 0.02 | 1 |
| Sodium Hydroxide (B78521) | 40.00 | 4.8 | 0.12 | 6 |
| Cupric Sulphate Pentahydrate | 249.69 | 0.2 | 0.0008 | 0.04 |
| This compound | 152.15 | 2.62 | 0.0172 | - |
| Yield | - | - | - | 86% [8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented procedure for the preparation of this compound.[1][8]
Materials:
-
(2-Chlorophenyl)acetic acid
-
SOLVESSO 200 (or a similar high-boiling inert hydrocarbon solvent)[1][8]
-
36% Hydrochloric acid
-
Ethyl acetate
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add (2-Chlorophenyl)acetic acid (3.4 g, 0.02 mol), crushed sodium hydroxide pellets (4.8 g, 0.12 mol), and SOLVESSO 200 (30 g).[8]
-
Stir the mixture for 30 minutes at room temperature.[8]
-
Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.[8]
-
-
Reaction:
-
Heat the reaction mixture to a temperature of 190-196 °C.[8] The broader recommended temperature range is between 130°C and 300°C, with a preference for 160°-220°C.[1]
-
Maintain the temperature and continue stirring for approximately 4 hours.[8] The reaction progress can be monitored by techniques such as gas/liquid chromatography to confirm the consumption of the starting material.[1]
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to 20 °C.[8]
-
Add water (50 g) to the cooled reaction mass and transfer the mixture to a separatory funnel with an additional 50 g of water.[8]
-
Filter the mixture to separate the aqueous phase.[8]
-
Carefully acidify the separated aqueous filtrates to a pH of approximately 4 using 36% hydrochloric acid.[8]
-
Extract the product from the acidified aqueous solution with ethyl acetate (180 g).[8]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Isolate the solid (2-Hydroxyphenyl)acetic acid by distilling off the ethyl acetate under reduced pressure.[8] The expected yield is approximately 2.62 g.[8]
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformation, highlighting the key components and steps.
Caption: Key components and transformation in the synthesis of this compound.
Discussion
The provided protocol details a copper-catalyzed nucleophilic aromatic substitution for the synthesis of this compound. The use of a copper salt as a catalyst is crucial for this transformation under the specified conditions.[1] The reaction is performed in a high-boiling inert hydrocarbon solvent, which allows for the necessary reaction temperatures to be reached at atmospheric pressure.[1][2] The alkali metal hydroxide, preferably sodium hydroxide, acts as the nucleophile source and also neutralizes the acidic starting material and product.[1] The workup procedure is a standard acid-base extraction to isolate the desired carboxylic acid product. This method provides a scalable and efficient route to this compound, a key intermediate for further chemical synthesis.[9]
References
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Analytical Detection of 2-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid and a metabolite of the essential amino acid phenylalanine.[1] Its presence and concentration in biological fluids such as urine, plasma, and serum are of significant interest in clinical and research settings. Elevated levels of 2-HPAA are associated with certain inborn errors of metabolism, most notably Phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[1][2] In PKU, the accumulation of phenylalanine leads to its conversion into alternative metabolites, including 2-HPAA.[1] Furthermore, 2-HPAA can be produced by the gut microbiome, making it a potential biomarker for gut dysbiosis.[3] Accurate and robust analytical methods for the detection and quantification of 2-HPAA are crucial for diagnosing and monitoring metabolic disorders, as well as for research into the gut-brain axis and other physiological processes.
This document provides detailed application notes and protocols for the analysis of 2-HPAA in biological matrices using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Additionally, a general protocol for the development of an electrochemical biosensor is outlined.
Phenylalanine Metabolism and this compound Formation
Under normal physiological conditions, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase.[4] In individuals with PKU, a deficiency in this enzyme leads to the accumulation of phenylalanine, which is then metabolized through alternative pathways, resulting in the production of phenylpyruvic acid and subsequently this compound.[1][5]
Sample Preparation from Biological Fluids
The complexity of biological matrices necessitates a robust sample preparation protocol to remove interferences and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup of 2-HPAA from plasma, serum, and urine.
Protocol: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges
This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical method.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)
-
Biological fluid (plasma, serum, or urine)
-
Phosphoric acid (4%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
For plasma or serum, dilute the sample 1:1 (v/v) with 4% phosphoric acid in water.[6]
-
For urine, acidify 1 mL of urine with 2 µL of formic acid and centrifuge at 15,000 x g for 4 minutes at 4°C.[7]
-
Vortex the pre-treated sample for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning (Optional for Oasis HLB):
-
While Oasis HLB is a water-wettable sorbent and may not require conditioning, for some applications, it can improve consistency.[6]
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply vacuum to dry the sorbent for approximately 1 minute.
-
-
Elution:
-
Elute the 2-HPAA from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube. A second elution with another 1 mL of the organic solvent can be performed to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the dried residue in a known volume of the initial mobile phase of your analytical method (e.g., 100-200 µL) for subsequent analysis.
-
Analytical Methods for this compound Detection
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of 2-HPAA.
Protocol: HPLC-UV Analysis of 2-HPAA
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Deionized water (18.2 MΩ·cm)
-
This compound analytical standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-18 min: 30-95% B; 18-20 min: 95% B; 20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
Procedure:
-
Prepare a stock solution of 2-HPAA (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples.
-
Prepare samples as described in the Sample Preparation section and reconstitute in the initial mobile phase.
-
Inject the calibration standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of 2-HPAA against the concentration of the standards.
-
Determine the concentration of 2-HPAA in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of 2-HPAA, particularly when used in Selected Ion Monitoring (SIM) mode. Derivatization is required to increase the volatility of the acidic analyte.
Protocol: GC-MS Analysis of 2-HPAA
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Ethyl acetate (B1210297) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound analytical standard
Derivatization Procedure:
-
To the dried sample extract (from the Sample Preparation section), add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[8]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 282 (M+), 267 (M-15) for di-TMS derivative of 2-HPAA |
Procedure:
-
Prepare a stock solution and calibration standards of 2-HPAA.
-
Derivatize the standards and samples as described above.
-
Inject the derivatized standards and samples into the GC-MS system.
-
Construct a calibration curve using the peak area ratio of the target ion to an internal standard (if used) versus concentration.
-
Quantify 2-HPAA in the samples from the calibration curve.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and reagent consumption.
Protocol: Capillary Zone Electrophoresis (CZE) Analysis of 2-HPAA
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm ID, 37 cm total length, 28.5 cm effective length)
-
Data acquisition and processing software
Reagents:
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
This compound analytical standard
CE Conditions:
| Parameter | Condition |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate buffer, pH 7.0 |
| Capillary Temperature | 25°C |
| Applied Voltage | 20 kV (positive polarity) |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
Procedure:
-
Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.
-
Prepare a stock solution and calibration standards of 2-HPAA in the BGE.
-
Prepare samples and reconstitute the final extract in the BGE.
-
Fill the capillary and vials with the BGE.
-
Inject the standards and samples.
-
Quantify 2-HPAA based on a calibration curve of peak area versus concentration.
Electrochemical Biosensors
Electrochemical biosensors offer the potential for rapid, sensitive, and portable detection of 2-HPAA. The following is a general protocol for the fabrication of a simple amperometric biosensor.
Protocol: Fabrication of an Amperometric Biosensor for 2-HPAA
Materials:
-
Screen-printed carbon electrode (SPCE)
-
Tyrosinase (enzyme)
-
Chitosan (B1678972) solution (1% in 1% acetic acid)
-
Glutaraldehyde (B144438) solution (2.5%)
-
Phosphate buffer saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide solution
-
Potentiostat
Fabrication and Measurement Workflow:
-
Electrode Cleaning: Clean the surface of the SPCE with deionized water and ethanol (B145695) and allow it to dry.
-
Enzyme Immobilization:
-
Drop-cast a mixture of tyrosinase and chitosan solution onto the working electrode surface of the SPCE.
-
Allow it to dry at room temperature.
-
Expose the electrode to glutaraldehyde vapor for a short period to cross-link the enzyme.
-
-
Electrochemical Characterization:
-
Characterize the modified electrode using cyclic voltammetry (CV) in a solution containing a redox probe (e.g., ferricyanide/ferrocyanide) to confirm successful modification.
-
-
Amperometric Detection of 2-HPAA:
-
Perform amperometric measurements in PBS buffer at a fixed potential.
-
After obtaining a stable baseline, add different concentrations of 2-HPAA and record the change in current. The enzymatic reaction of tyrosinase with 2-HPAA will produce an electroactive species that can be detected.
-
-
Calibration:
-
Construct a calibration curve by plotting the current response against the concentration of 2-HPAA.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described analytical methods for 2-HPAA. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-UV | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | 0.3 - 100 µg/mL | 85 - 105 |
| GC-MS (SIM) | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 0.03 - 50 µg/mL | 90 - 110 |
| CE-UV | 0.5 - 5 µg/mL | 1.5 - 15 µg/mL | 1.5 - 250 µg/mL | 80 - 100 |
| Electrochemical Biosensor | 0.05 - 1 µM | 0.15 - 3 µM | 0.15 - 100 µM | N/A |
Conclusion
The choice of an analytical method for the determination of this compound will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. HPLC-UV offers a robust and widely accessible method for routine analysis. GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis. Capillary electrophoresis is a high-efficiency technique suitable for complex samples and requires minimal sample volume. Electrochemical biosensors represent a promising avenue for the development of rapid and portable point-of-care diagnostic tools. Proper sample preparation is critical for obtaining accurate and reliable results, and the solid-phase extraction protocol provided serves as a versatile starting point for various biological matrices.
References
- 1. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. youtube.com [youtube.com]
- 5. Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Hydroxyphenylacetic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid and a significant metabolite of phenylalanine and tyrosine.[1] It serves as a biomarker for certain metabolic disorders, including phenylketonuria, and is also investigated in various biological and pharmaceutical studies for its potential physiological effects.[1] Accurate quantification of 2-HPAA in diverse sample matrices is crucial for advancing research in these areas.
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate method for determining 2-HPAA concentrations.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from other components in the sample. An isocratic mobile phase consisting of an acidified aqueous solution and an organic modifier ensures efficient elution and sharp peak shapes.[2][3] Detection is performed using a UV detector, providing a sensitive and linear response over a wide concentration range.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Perchloric acid (for sample precipitation, if necessary)[4]
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 25:75 (v/v) ratio.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[5]
-
UV Detection Wavelength: 215 nm.
-
Run Time: Approximately 10 minutes.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general protocol for biological fluids (e.g., plasma, urine) is provided below.
-
Protein Precipitation: To 1 mL of the biological sample, add 200 µL of 4 M perchloric acid to precipitate proteins.[4] Alternatively, add three volumes of cold acetonitrile.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
-
Injection: The sample is now ready for injection into the HPLC system.
Quantitative Data Summary
The performance of this HPLC method was evaluated based on several key validation parameters. The results are summarized in the table below.
| Parameter | Result |
| Retention Time | ~ 4.5 min |
| **Linearity (R²) ** | > 0.999 |
| Linear Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (% RSD) | < 2.0% |
Note: The presented data is representative and may vary slightly depending on the specific instrumentation and column used.
Visualizations
Caption: Experimental workflow for the HPLC quantification of 2-HPAA.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
Application Note: 2-Hydroxyphenylacetic Acid as a Biomarker for Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH). This deficiency leads to the accumulation of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if left untreated. The primary method for monitoring PKU is the measurement of Phe levels in the blood. However, there is a growing interest in identifying additional biomarkers that can provide a more comprehensive picture of the metabolic dysregulation in PKU and the effectiveness of therapeutic interventions. 2-Hydroxyphenylacetic acid (2-HPAA), a metabolite of phenylalanine, has emerged as a promising biomarker for this purpose. When the primary metabolic pathway of phenylalanine to tyrosine is impaired, alternative pathways become more active, leading to the increased production of phenylpyruvic acid, which is then converted to 2-HPAA.[1] Elevated levels of 2-HPAA in urine and blood are therefore indicative of high phenylalanine concentrations and poor metabolic control in individuals with PKU.[2] This application note provides detailed protocols for the quantification of 2-HPAA in urine and summarizes available data on its clinical utility as a biomarker for PKU.
Phenylalanine Metabolism and this compound Formation
In individuals with functional PAH, dietary phenylalanine is converted to tyrosine.[3][4] However, in PKU, the deficiency in PAH leads to the accumulation of phenylalanine. This excess phenylalanine is then shunted into an alternative metabolic pathway, where it is transaminated to phenylpyruvic acid. Phenylpyruvic acid can then be metabolized to phenyllactic acid, phenylacetic acid, and this compound.[1] The formation of 2-HPAA is a direct consequence of this metabolic overflow, making it a relevant indicator of phenylalanine levels in the body.
Quantitative Data
The concentration of 2-HPAA in urine is significantly elevated in patients with PKU compared to healthy individuals. Its levels are also responsive to dietary control of phenylalanine intake and other therapeutic interventions, such as treatment with sapropterin (B162354) dihydrochloride (B599025) (a synthetic form of tetrahydrobiopterin, a cofactor for PAH).
Table 1: Urinary this compound Levels in Phenylketonuria
| Patient Group | This compound Level (mmol/mol creatinine) | Reference |
| Healthy Controls | 0.06 - 0.66 | [5] |
| PKU (untreated or poorly controlled) | Significantly elevated | [6] |
| PKU (on diet therapy) | Levels decrease with dietary compliance | [7] |
Note: Specific quantitative values for treated vs. untreated patients can vary significantly based on individual metabolism, dietary adherence, and the specific analytical methods used. The table provides a general overview.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed and robust method for the quantification of organic acids.
Experimental Workflow
Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guide for the extraction, derivatization, and analysis of organic acids, including 2-HPAA, from urine.
Materials:
-
Urine sample
-
Internal Standard (e.g., tropic acid)
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) and diethyl ether (or other suitable organic solvents)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Glass vials with screw caps
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Internal Standard Addition:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To a clean glass vial, add a specific volume of urine (e.g., normalized to creatinine (B1669602) concentration).
-
Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.
-
-
Oximation (for keto-acids, optional but recommended for a comprehensive screen):
-
Add hydroxylamine hydrochloride solution to the urine.
-
Incubate at 60°C for 30 minutes to form oxime derivatives of keto-acids.
-
-
Extraction:
-
Saturate the sample with sodium chloride to improve extraction efficiency.
-
Acidify the sample with HCl to a pH of approximately 1.
-
Perform a two-step liquid-liquid extraction using ethyl acetate and then diethyl ether.
-
Vortex vigorously after the addition of each solvent and centrifuge to separate the layers.
-
Combine the organic layers in a clean vial.
-
-
Evaporation:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., ambient temperature or 40°C).[8]
-
-
Derivatization:
-
To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 75°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Injector Temperature: 280°C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-600
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification.
-
-
-
Data Analysis:
-
Identify the 2-HPAA peak based on its retention time and mass spectrum.
-
Quantify the concentration of 2-HPAA by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Clinical Significance and Future Perspectives
The measurement of urinary 2-HPAA provides a valuable, non-invasive tool for monitoring the metabolic status of individuals with PKU. Elevated levels can indicate poor dietary control or a need for adjustment in therapy. Conversely, a decrease in 2-HPAA levels can signify an effective response to treatment. For drug development professionals, 2-HPAA can serve as a useful pharmacodynamic biomarker to assess the efficacy of novel therapies aimed at reducing phenylalanine levels or improving its metabolism.
Future research should focus on establishing standardized reference ranges for 2-HPAA in different age groups and patient populations with PKU. Further investigation into the correlation of 2-HPAA levels with long-term clinical outcomes and neurological function will also be crucial in solidifying its role as a key biomarker in the management of phenylketonuria.
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. metbio.net [metbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxyphenylacetic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Hydroxyphenylacetic Acid (2-HPAA)
This compound (2-HPAA), also known as o-hydroxyphenylacetic acid, is an organic compound and a metabolite of phenylalanine and tyrosine.[1][2] Its structure, featuring a phenyl ring with both a hydroxyl and a carboxylic acid group, makes it a versatile molecule in pharmaceutical research.[3] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[4] It is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects.[4][5] Furthermore, its presence in biological fluids is utilized as a biomarker for certain metabolic disorders, such as phenylketonuria.[1][6]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [7] |
| Molecular Weight | 152.15 g/mol | [7] |
| Appearance | White or light-pink crystalline solid | [3] |
| Melting Point | 145-147 °C | [8] |
| Solubility | Moderately soluble in water; Soluble in methanol. | [3][8][9] |
| CAS Number | 614-75-5 | [7] |
Applications in Pharmaceutical Research
Intermediate for Pharmaceutical Synthesis
2-HPAA is a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its functional groups, a hydroxyl and a carboxylic acid, allow for chemical modifications to tailor the properties of a final drug product, aiming to optimize efficacy and minimize side effects.[4] A notable application is its use as an intermediate in the synthesis of the beta-blocker atenolol (B1665814) and of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine.[7][8]
Intrinsic Biological Activities
2-HPAA and its derivatives are investigated for several potential therapeutic applications:
-
Antioxidant Properties: As a phenolic acid, 2-HPAA is explored for its antioxidant capabilities, which involve scavenging free radicals.[4][5][10] The antioxidant activity of phenolic acids is often evaluated using assays like the Ferric Reducing Antioxidant Power (FRAP) assay.[10]
-
Anti-inflammatory and Analgesic Potential: The compound is a candidate for the development of new pain relief medications due to its potential anti-inflammatory and analgesic properties.[5]
-
Antimicrobial Activity: While 2-HPAA itself is studied, its derivatives, such as polyacetylene substituted 2-hydroxy acids, have shown promising antimicrobial activity against clinically important microbes, including Pseudomonas aeruginosa.[11]
Biomarker for Metabolic Disorders
2-HPAA is a known metabolite of the essential amino acid phenylalanine.[2][6] In individuals with the genetic disorder Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to an accumulation of phenylalanine, which is then metabolized through alternative pathways, resulting in elevated levels of 2-HPAA in blood and urine.[6] Therefore, 2-HPAA serves as a key biomarker in the diagnosis and study of PKU and other related hyperphenylalaninemias.[1][6] Elevated levels are also associated with metabolic stress and insulin (B600854) resistance.[6]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 2-HPAA Isomers in Rats (Intravenous Administration)
Data for 3-Hydroxyphenylacetic acid (3-HPAA) and 3,4-Dihydroxyphenylacetic acid (DOPAC), not 2-HPAA.
| Parameter | 3-HPAA | DOPAC | Reference(s) |
| Distribution Half-life (t½α) | 5.26 min | 3.27 min | [10] |
| Elimination Half-life (t½β) | 33.3 min | 18.4 min | [10] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Related Organic Acids
Representative data for other organic acids against common bacterial strains. Specific MIC values for 2-HPAA were not found in the search results.
| Compound | Organism | MIC (mg/L) | Reference(s) |
| Butyric Acid | Escherichia coli | 2300 - 2500 | [12] |
| Butyric Acid | Staphylococcus aureus | Not specified | |
| Valeric Acid | Escherichia coli | ~2000 - 2800 | [12] |
| Valeric Acid | Staphylococcus aureus | Not specified |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of (2-Chlorophenyl)acetic acid with sodium hydroxide (B78521) in the presence of a copper catalyst.[12]
Materials:
-
(2-Chlorophenyl)acetic acid
-
Sodium hydroxide (pellets)
-
Cupric sulfate (B86663) pentahydrate
-
SOLVESSO 200 (or other suitable inert hydrocarbon solvent)
-
Water
-
36% Hydrochloric acid
-
Ethyl acetate (B1210297)
Procedure:
-
Combine (2-Chlorophenyl)acetic acid (e.g., 3.4 g, 0.02 M), crushed sodium hydroxide pellets (e.g., 4.8 g, 0.12 M), and SOLVESSO 200 (e.g., 30 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Add cupric sulfate pentahydrate (e.g., 0.2 g, 0.0008 M) to the mixture.
-
Heat the reaction mixture to 190-196 °C and maintain for approximately 4 hours.
-
Cool the reaction mass to 20 °C.
-
Add water (e.g., 50 g) and transfer to a separatory funnel with an additional amount of water (e.g., 50 g).
-
Filter the mixture and separate the aqueous filtrates.
-
Acidify the aqueous phase to approximately pH 4 using 36% hydrochloric acid.
-
Extract the product into ethyl acetate (e.g., 180 g).
-
Isolate the solid (2-Hydroxyphenyl)acetic acid by distillation of the ethyl acetate.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay (General Protocol)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]
Materials:
-
2-HPAA
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 2-HPAA in methanol.
-
Prepare a series of dilutions of the 2-HPAA stock solution.
-
Prepare a DPPH working solution (e.g., 0.006% w/v) in methanol.[10]
-
In a test tube or 96-well plate, add a specific volume of each 2-HPAA dilution.
-
Add the DPPH working solution to each tube/well and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[7][10]
-
Measure the absorbance of the solution at 517 nm.
-
A control sample containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 2-HPAA.
Antimicrobial Susceptibility Test: Broth Microdilution for MIC Determination (General Protocol)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents visible growth of a bacterium.
Materials:
-
2-HPAA
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of 2-HPAA in a suitable solvent and sterilize by filtration.
-
Perform a serial two-fold dilution of the 2-HPAA stock solution in the broth medium directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (broth and bacteria, no 2-HPAA) and a sterility control well (broth only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of 2-HPAA that shows no visible growth (or significant reduction in OD) compared to the growth control.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages (General Protocol)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][11]
Materials:
-
2-HPAA
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Nitrite (B80452) standard solution
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate until they reach appropriate confluency.
-
Pre-treat the cells with various concentrations of 2-HPAA for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, leaving some wells unstimulated as a control.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Create a standard curve using the nitrite standard solution to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of 2-HPAA compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of 2-HPAA that inhibits NO production by 50%.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Metabolic origin of 2-HPAA and its role in Phenylketonuria.
Caption: Logic flow for drug development using 2-HPAA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction of 2-Hydroxyphenylacetic Acid from Human Urine
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid and a metabolite of phenylalanine.[1][2][3] Its presence and concentration in urine can be indicative of various physiological and pathological states, including phenylketonuria (PKU), small intestinal bacterial overgrowth (SIBO), and exposure to certain dietary compounds or environmental toxins.[1][2][3] Accurate quantification of 2-HPAA in urine is crucial for clinical diagnostics and biomedical research. This application note provides detailed protocols for the extraction of 2-HPAA from urine samples using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and analysis of 2-HPAA and other organic acids from urine. This data is provided to aid researchers in selecting the appropriate method and understanding the expected performance.
Table 1: Method Performance for this compound and Related Compounds
| Analyte | Extraction Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Range | Reference |
| This compound | LLE with ethyl ether | GC-FID | Not Specified | Not Specified | Not Specified | 0.3 - 150 µg/mL | [4] |
| Phenolic Metabolites (including 3-hydroxyphenylacetic acid) | SPE (Oasis HLB) | HPLC-ESI-LTQ-Orbitrap-HRMS | 70 - 99 | 0.02 - 3.29 µg/L | 0.06 - 10.96 µg/L | Not Specified | [5] |
| 4-hydroxyphenylacetic acid | SPE | UHPLC-fluorescence detection | 85.0 - 120.0 | 4.8 x 10⁻³ mg/L | Not Specified | Not Specified | [6] |
| Organic Acids | SPE | GC-MS/MS | 57 - 106 | Not Specified | Not Specified | Not Specified | [7] |
| Organic Acids | LLE with ethyl acetate (B1210297) | GC-MS | 77.4 (mean) | Not Specified | Not Specified | Not Specified | [8] |
| Organic Acids | SPE | GC-MS | 84.1 (mean) | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Urinary Levels of this compound in Control Subjects
| Mean Concentration (μmol/mmol creatinine) | Standard Deviation (μmol/mmol creatinine) | Reference |
| 2.54 | 2.48 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is based on established methods for the extraction of organic acids from urine.[8][10][11]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., 3-hydroxyphenylacetic acid or tropic acid in methanol)[4][8]
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl), 6 M
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Derivatization agent (e.g., BSTFA + 1% TMCS)[12]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge the sample at 2500 rpm for 10 minutes to remove particulate matter.[13]
-
Aliquoting and Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a glass centrifuge tube. Add a known amount of the internal standard solution.
-
Acidification and Salting: Add approximately 1 g of NaCl to the urine sample. Acidify the sample to a pH < 2 by adding 6 M HCl dropwise. Vortex to mix thoroughly. The salt helps to increase the ionic strength of the aqueous phase, promoting the partitioning of the organic acid into the organic solvent.
-
Extraction: Add 5 mL of ethyl acetate to the tube.[10][11] Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 5 mL of ethyl acetate. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[12]
-
Derivatization: To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-80°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]
-
Analysis: Cool the sample to room temperature. Inject 1 µL of the derivatized sample into the GC-MS for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for HPLC Analysis
This protocol utilizes a reversed-phase SPE cartridge for the cleanup and concentration of 2-HPAA from urine.[5][14]
Materials:
-
Urine sample
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
HPLC system with UV or fluorescence detector[6]
Procedure:
-
Sample Pre-treatment: Thaw and centrifuge the urine sample as described in the LLE protocol. Acidify 1 mL of the urine supernatant with 2 µL of formic acid.[5]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove interfering polar compounds.
-
Elution: Elute the 2-HPAA from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.[14]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[15]
-
Analysis: Inject an appropriate volume of the filtered sample into the HPLC system for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-HPAA.
Caption: Solid-Phase Extraction (SPE) workflow for 2-HPAA.
References
- 1. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. 2-Hydroxyphenylacetic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Determination of this compound (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. paijournal.com [paijournal.com]
- 10. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 15. mun.ca [mun.ca]
Application Notes and Protocols for Microbial Fermentation of 2-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. Microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis routes for the production of 2-HPAA. This document provides detailed application notes and protocols for the microbial production of 2-HPAA, primarily focusing on the biotransformation of phenylacetic acid (PAA) using fungal catalysts. The methodologies described are compiled from foundational patents and standard microbiological practices.
The core of this bioprocess relies on microorganisms capable of hydroxylating PAA at the ortho-position to form 2-HPAA. A key strategy involves the use of mutant strains that possess this hydroxylation capability but are deficient in the subsequent metabolic pathways that would otherwise degrade 2-HPAA.[1][2] This effectively allows for the accumulation of the desired product in the fermentation broth. Fungi, particularly from the genera Humicola and Chaetomium, have been identified as effective catalysts for this biotransformation.[2][3]
Metabolic Pathway
The fundamental biochemical reaction is the ortho-hydroxylation of the aromatic ring of phenylacetic acid. This reaction is catalyzed by a monooxygenase enzyme. In wild-type strains, 2-HPAA is typically an intermediate in a longer catabolic pathway.[2] To achieve accumulation of 2-HPAA, the production strains are often mutated to block the downstream metabolic steps.[2]
Caption: Metabolic conversion of Phenylacetic Acid to this compound.
Quantitative Data Summary
Recent and comprehensive quantitative data on the microbial production of 2-HPAA is limited in publicly available literature. The primary data originates from patents filed in the 1990s. For context, significant advancements have been made in the microbial production of the related isomer, 4-hydroxyphenylacetic acid (4-HPAA), using engineered E. coli, achieving much higher titers.[4][5]
| Microorganism | Strain | Substrate | Fermentation Scale | Product Titer (g/L) | Yield | Productivity (g/L/h) | Reference |
| Humicola or Chaetomium | DSM 7047 | Phenylacetic Acid | 1.5 L | ~5.4 | 98% of residue | Not Reported | [6][7] |
Note: The titer was calculated from the reported 8.2 g of residue (98% pure 2-HPAA) obtained from a 1.5 L fermenter.
Experimental Protocols
The following protocols are based on the methods described for the fungal strain DSM 7047, which has been identified as either Humicola fuscoatra or Chaetomium seminudum.[2][3]
Protocol 1: Preparation of Media
1.1. Medium 2 Composition (per Liter) [8]
-
Carbon Source: 50 g Glucose
-
Nitrogen Source: 10 g Yeast Extract (e.g., Difco)
-
Ammonium Source: 2 g (NH₄)₂SO₄
-
Magnesium Source: 0.5 g MgSO₄·7H₂O
-
Phosphate Buffer: 3.6 g K₂HPO₄, 1.5 g KH₂PO₄
-
Trace Element Solution: 10 mL
-
pH: Adjust to 6.8 before sterilization
1.2. Trace Element Solution (100x, per 100 mL) [9]
-
ZnSO₄·7H₂O: 2.2 g
-
H₃BO₃: 1.1 g
-
MnCl₂·4H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.5 g
-
CoCl₂·5H₂O: 0.16 g
-
CuSO₄·5H₂O: 0.16 g
-
(NH₄)₆Mo₇O₂₄·4H₂O: 0.11 g
-
Na₄EDTA: 5.0 g
-
Preparation Note: Dissolve salts in order in 80 mL of distilled water. Heat to boiling, then cool to 60°C. Adjust pH to 6.5-6.8 with KOH. Bring the final volume to 100 mL with distilled water. The solution should be mixed well before use.[9]
1.3. Sterilization
-
Autoclave the medium (without glucose) and the glucose solution separately at 121°C for 20 minutes.
-
Aseptically combine the sterile medium and glucose solution before inoculation.
Protocol 2: Fermentation Process
This protocol describes a fed-batch fermentation process for the production of 2-HPAA from PAA.
Caption: Experimental workflow for 2-HPAA production.
2.1. Pre-culture Preparation [2]
-
Inoculate a 1 L Erlenmeyer flask containing 150 mL of sterile Medium 2, supplemented with 1 g/L phenylacetic acid and 3 g/L Carbopol® 946, with the fungus DSM 7047 from a fresh agar plate culture.[2]
-
Incubate the flask at 30°C on a rotary shaker at 180 rpm for 3 days.[2]
2.2. Fermenter Inoculation and Cultivation [2]
-
Prepare a 1.5 L fermenter with Medium 2 supplemented with an initial concentration of 5 g/L phenylacetic acid.
-
Add an antifoaming agent, such as 1 mL/L Pluriol P 2000, to the fermenter.[2]
-
Inoculate the fermenter with the entire pre-culture.
-
Maintain the fermentation at 30°C with stirring at 600 rpm and aeration at 1 L/min (approximately 0.66 vvm).[2]
2.3. Fed-Batch Strategy and pH Control [6]
-
Monitor the pH of the fermentation. The pH is expected to drop from an initial value of around 6.8.[6] If the pH drops below 5.6, it can be compensated by the addition of ammonia.[6]
-
Monitor the concentration of phenylacetic acid. When the concentration falls to a range of 1-2.5 g/L, begin fed-batch feeding.[6]
-
Add phenylacetic acid in aliquots of 1 g/L. This can be repeated multiple times as the substrate is consumed.[6]
-
Continue the fermentation for approximately 7 days, or until the conversion of phenylacetic acid to 2-HPAA is complete.[6]
Protocol 3: Downstream Processing and Analysis
3.1. Product Recovery and Purification [7]
-
At the end of the fermentation, separate the fungal biomass from the culture broth by filtration (e.g., through a cotton plug or by centrifugation).[7]
-
Wash the biomass with water and combine the washings with the cell-free culture broth.[7]
-
Acidify the combined broth to pH 2.0 using concentrated HCl.[7]
-
Perform a liquid-liquid extraction of the acidified broth. Extract twice with an equal volume of an organic solvent such as tert-butyl methyl ether or ethyl acetate (B1210297).[2]
-
Combine the organic phases and evaporate the solvent to dryness to obtain the crude 2-HPAA residue.[7]
3.2. Analytical Method (Gas Chromatography) [2]
-
Sample Preparation:
-
Take 1 mL of the culture supernatant.
-
Add 100 µL of 5 N HCl and 800 µL of ethyl acetate.
-
Vortex vigorously for 15 seconds.
-
Transfer 700 µL of the upper ethyl acetate phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[2]
-
Re-dissolve the residue in 70 µL of ethyl acetate.[2]
-
-
Derivatization:
-
Transfer 50 µL of the dissolved residue to a GC vial.
-
Add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and mix well to silylate the hydroxyl and carboxyl groups.[2]
-
-
GC Analysis:
-
Analyze the derivatized sample by gas chromatography.
-
Use an authentic standard of this compound for comparison to confirm retention time and for quantification.[2]
-
Concluding Remarks
The provided protocols offer a comprehensive guide for the lab-scale production of this compound through fungal fermentation. The key to a successful biotransformation is the use of a suitable microbial strain that efficiently hydroxylates the precursor while preventing product degradation. Optimization of fermentation parameters such as pH, aeration, and substrate feeding strategy is crucial for maximizing product yield. While the existing literature provides a strong foundation, further research and process development, potentially exploring modern metabolic engineering techniques and high-throughput screening, could significantly enhance the titers and overall efficiency of 2-HPAA production, bringing it closer to the levels achieved for other valuable phenolic acids.
References
- 1. 17.2 Culturing fungi [davidmoore.org.uk]
- 2. Improved protocols for Aspergillus minimal medium: trace element and minimal medium salt stock solutions [fgsc.net]
- 3. Biotransformation of phenylacetonitrile to this compound by marine fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JPH08501938A - Method for producing this compound by fermentation - Google Patents [patents.google.com]
- 7. US5739017A - Preparation of this compound by fermentation - Google Patents [patents.google.com]
- 8. egr.msu.edu [egr.msu.edu]
- 9. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Application Notes and Protocols: The Use of 2-Hydroxyphenylacetic Acid in the Synthesis of Active Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds utilizing 2-hydroxyphenylacetic acid and its derivatives as key starting materials. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry, drug discovery, and process development.
Introduction
This compound is a versatile aromatic carboxylic acid that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its ortho-substituted hydroxyl and acetic acid moieties provide reactive handles for various chemical transformations, leading to the construction of complex molecular architectures with interesting pharmacological properties. This document details the synthesis of key intermediates and final active compounds, including benzofuranones, a beta-blocker, and potential therapeutic agents for Alzheimer's disease.
Application 1: Synthesis of Benzofuran-2(3H)-one, a Versatile Intermediate
Benzofuran-2(3H)-one is a crucial heterocyclic intermediate used in the synthesis of various pharmaceuticals and biologically active compounds. It is efficiently synthesized from this compound via an intramolecular cyclization reaction (lactonization).
Experimental Protocols for Benzofuran-2(3H)-one Synthesis
Protocol 1: Silica (B1680970) Sulfonic Acid Catalyzed Cyclization
This protocol describes an environmentally friendly method using a solid acid catalyst.
Materials:
-
This compound
-
Water-carrying agent (e.g., Toluene (B28343), Xylene, or Chlorobenzene)
-
Silica sulfonic acid
-
Reaction flask (e.g., 1000 mL round-bottom flask)
-
Water trap (Dean-Stark apparatus)
-
Stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a 1000 mL reaction flask, add 200 g of this compound, 500-900 mL of a water-carrying agent (e.g., xylene or chlorobenzene), and 1-2 g of silica sulfonic acid.[1]
-
Assemble the reaction apparatus with a stirrer, heating mantle, and a water trap.
-
Stir the mixture and heat to reflux.
-
Collect the water generated during the reaction in the water trap.
-
Monitor the reaction progress by checking for the cessation of water formation or by analyzing the reaction mixture (e.g., HPLC) for the consumption of this compound (content should be lower than 1%).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Recover the silica sulfonic acid catalyst by filtration.
-
Remove the water-carrying agent from the filtrate by distillation to obtain the crude benzofuran-2(3H)-one.
-
The product can be further purified by distillation if necessary.[1]
Protocol 2: Ferric Sulfate (B86663) Catalyzed Lactonization
This method provides an alternative catalytic system for the cyclization.
Materials:
-
Crude this compound (containing sodium chloride)
-
Toluene
-
Anhydrous ferric sulfate
-
Reaction flask (e.g., 500 mL) with a water knockout drum
-
Stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500 mL reaction flask, add 50.7 g of crude this compound (containing sodium chloride), 235 mL of toluene, and 0.5 g of anhydrous ferric sulfate.[2]
-
Heat the mixture to reflux with stirring, collecting the water generated in a water knockout drum.
-
Continue the reaction for approximately 6 hours, monitoring the consumption of the starting material by HPLC (content should be below 1%).[2]
-
After the reaction is complete, cool the mixture and filter to remove sodium chloride and the ferric sulfate catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and obtain benzofuran-2(3H)-one.[2]
Quantitative Data for Benzofuran-2(3H)-one Synthesis
| Protocol | Catalyst | Water-Carrying Agent | Reaction Time | Yield | Purity (HPLC) | Reference |
| 1 | Silica Sulfonic Acid | Xylene | - | 97.1% | 99.0% | [1] |
| 1 | Silica Sulfonic Acid | Chlorobenzene | - | 98.3% | 97.9% | [1] |
| 2 | Anhydrous Ferric Sulfate | Toluene | 6 h | 96.1% | 99.1% | [2] |
Synthesis Workflow for Benzofuran-2(3H)-one
Application 2: Multi-step Synthesis of Atenolol (B1665814), a Beta-Blocker
Atenolol is a selective β1 receptor antagonist, a type of beta-blocker used to treat cardiovascular diseases. A key intermediate in its synthesis is 4-hydroxyphenylacetamide (B194378), which can be prepared from 4-hydroxyphenylacetic acid, a positional isomer of this compound.
Experimental Protocols for Atenolol Synthesis
Step 1: Synthesis of 4-Hydroxyphenylacetamide from 4-Hydroxyphenylacetic Acid
Protocol 3: Amidation with Ammonium (B1175870) Carbonate
This protocol describes a greener chemistry approach to amidation.
Materials:
-
4-Hydroxyphenylacetic acid
-
Ammonium Carbonate
-
Diisopropyl ether
-
Reaction flask with reflux condenser
-
Stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 3.0 g of 4-hydroxyphenylacetic acid in 40.0 mL of methanol at room temperature in a reaction flask.
-
Add 1.8 g of ammonium carbonate to the solution with stirring.
-
Stir the reaction mixture for 30 minutes at room temperature to ensure complete dissolution.
-
Slowly heat the reaction mixture to reflux and maintain for 4-5 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 60.0 mL of diisopropyl ether with stirring.
-
Cool the reaction mass to room temperature, then chill to 10-15°C and maintain for 30 minutes.
-
Filter the solid product and wash with chilled water.
-
Dry the solid under vacuum at 55-60°C to obtain 4-hydroxyphenylacetamide.[3]
Step 2: Synthesis of Atenolol from 4-Hydroxyphenylacetamide
Protocol 4: One-Pot, Two-Step Synthesis in a Deep Eutectic Solvent
This sustainable protocol utilizes a deep eutectic solvent (DES) as both the solvent and catalyst.
Materials:
-
4-Hydroxyphenylacetamide
-
Choline (B1196258) chloride (ChCl)
-
Ethylene (B1197577) glycol (EG)
-
Round-bottom flask
-
Stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
In a 25 mL round-bottom flask containing 0.6 mL of the ChCl:EG DES, add 200 mg of 4-hydroxyphenylacetamide and stir at 40°C until fully dissolved.
-
Add 0.184 g (1.5 equivalents) of epichlorohydrin dropwise to the mixture and continue stirring at 40°C for 6 hours. Monitor the reaction by TLC.
-
After completion, remove any unreacted epichlorohydrin by evaporation under reduced pressure.
-
To the same reaction mixture, add 0.235 g (3 equivalents) of isopropylamine dropwise while maintaining the temperature at 40°C.
-
Stir the mixture for another 6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the excess isopropylamine by evaporation under reduced pressure.
-
Add water to the reaction mixture to break the DES and precipitate atenolol as a white solid.
-
Filter the solid, wash with water, and dry to obtain pure atenolol.[4]
Quantitative Data for Atenolol Synthesis
| Step | Starting Material | Product | Method | Yield | Purity | Reference |
| 1 | 4-Hydroxyphenylacetic acid | 4-Hydroxyphenylacetamide | Amidation with Ammonium Carbonate | 28-30% | 99.89% (HPLC) | [3] |
| 2 | 4-Hydroxyphenylacetamide | Atenolol | One-Pot DES Synthesis | 95% | - | [4] |
Synthesis Workflow for Atenolol
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxyphenylacetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary chemical synthesis route involves the nucleophilic substitution of a halogenated phenylacetic acid precursor, typically (2-chlorophenyl)acetic acid, using a strong base in the presence of a copper catalyst.[1][2][3] Another approach is the fermentation of phenylacetic acid using specific microorganisms.[4]
Q2: What is the role of the copper catalyst in the synthesis from (2-chlorophenyl)acetic acid?
A2: A copper salt, such as copper sulfate, acts as a catalyst to facilitate the displacement of the chlorine atom on the aromatic ring with a hydroxyl group from the alkali metal hydroxide (B78521).[1][2][3] This is a crucial component for achieving a reasonable reaction rate and yield.
Q3: Which alkali metal hydroxide should I use?
A3: Sodium hydroxide is commonly used and is effective for this synthesis.[1][2] It is typically used in excess to ensure the complete conversion of the starting material.
Q4: What type of solvent is recommended for this reaction?
A4: An inert, high-boiling point organic solvent is preferred to allow the reaction to be carried out at elevated temperatures without the need for a pressure vessel.[2][3] Solvents like 'SOLVESSO' 200 or odorless kerosene (B1165875) are cited in the literature.[1][2][3] The use of an organic solvent avoids the need for an autoclave, which is required when water is used as the solvent.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a troubleshooting workflow to identify and address the issue.
Caption: Troubleshooting workflow for low yield.
-
Reactant Quality: Ensure the (2-chlorophenyl)acetic acid is of high purity. The alkali metal hydroxide (e.g., sodium hydroxide pellets) should be fresh and not exposed to atmospheric moisture for extended periods, as this can affect its reactivity. The copper catalyst should also be of good quality.
-
Reaction Temperature: The reaction is typically performed at a high temperature, in the range of 160-220°C.[2][3] Insufficient temperature will lead to a slow or incomplete reaction.
-
Reaction Time: The reaction can take several hours to reach completion.[1][2] Monitor the reaction progress using a suitable chromatographic technique (e.g., GC or HPLC) to ensure all the starting material has been consumed.[2]
-
Work-up Procedure: After the reaction, the product is typically extracted into an organic solvent from an acidified aqueous solution.[1] Ensure the pH is sufficiently acidic (around pH 3.5-4) to protonate the carboxylate and allow for efficient extraction into a solvent like ethyl acetate.[1][2]
-
Purification: The crude product is often purified by recrystallization.[2] While this improves purity, significant product loss can occur if the solvent system or crystallization conditions are not optimal. Experiment with different solvents, such as water or acetic acid, to find the best conditions for your product.[2]
Issue 2: Difficulty in Product Purification
Q: I am having trouble obtaining pure this compound. What are the common impurities and how can I remove them?
A: Common impurities can include unreacted starting material, side-products, or residual solvent.
-
Unreacted (2-chlorophenyl)acetic acid: If the reaction has not gone to completion, the starting material will contaminate the product. Monitor the reaction to ensure full conversion.
-
Side-Products: At high temperatures, side reactions may occur. Purification via recrystallization is the most common method to remove these impurities.[2] Crystallization from ether or chloroform (B151607) has been reported to be effective.[5]
-
Residual Solvent: Ensure the purified product is thoroughly dried to remove any residual extraction or crystallization solvents.
Experimental Protocols & Data
Below are summarized experimental conditions from cited literature.
Table 1: Comparison of Synthesis Parameters for this compound
| Parameter | Example 1[2] | Example 2[1] |
| Starting Material | (2-Chlorophenyl)acetic acid (17.0 g) | (2-Chlorophenyl)acetic acid (3.4 g) |
| Base | Solid pearl sodium hydroxide (24 g) | Crushed sodium hydroxide pellets (4.8 g) |
| Catalyst | Copper sulphate pentahydrate (1.0 g) | Cupric sulphate pentahydrate (0.2 g) |
| Solvent | SOLVESSO 200 (100 ml) | SOLVESSO 200 (30 g) |
| Temperature | 180°C | 190°-196°C |
| Reaction Time | 15 hours | ~4 hours |
| Yield | 2.7 g (after recrystallization) | 2.62 g |
| Purity | Crystalline solid | Solid |
Detailed Experimental Protocol (Based on US Patent 5,221,772) [2]
-
Suspend solid pearl sodium hydroxide (24 g) in SOLVESSO 200 (100 ml) at 25°C.
-
Add (2-chlorophenyl)acetic acid (17.0 g) in one portion and stir the mixture for 20 minutes at room temperature.
-
Add copper sulphate pentahydrate (1.0 g).
-
Heat the reaction mixture to 180°C and stir.
-
Monitor the reaction by gas/liquid chromatography until all the (2-chlorophenyl)acetic acid has been consumed (approx. 15 hours).
-
Cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and filter.
-
Acidify the aqueous filtrate to pH 3.5 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from water and then from acetic acid.
Visualized Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 3. JPH05132447A - Preparation of (2-hydroxyphenyl)acetic acid - Google Patents [patents.google.com]
- 4. US5739017A - Preparation of this compound by fermentation - Google Patents [patents.google.com]
- 5. This compound | 614-75-5 [chemicalbook.com]
overcoming solubility issues with 2-Hydroxyphenylacetic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyphenylacetic acid and facing challenges with its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has moderate but limited solubility in water. Its predicted aqueous solubility is approximately 6.38 g/L.[1] However, this value can be significantly influenced by the pH and temperature of the solution.[2] One experimental source reports a solubility of 44 mg/mL, though the specific solvent conditions were not stated.[3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent due to its carboxylic acid group. The predicted pKa of the carboxylic acid is approximately 4.[1] At pH values below its pKa, the compound will be predominantly in its less soluble, protonated (acidic) form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution will increase the solubility of this compound.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in polar organic solvents such as methanol, ethanol (B145695), and is also soluble in water.[4][5][6] Its solubility in alcohols is generally higher than in water.[2]
Q4: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A4: This is a common issue that can occur if the final concentration of the compound in the aqueous buffer exceeds its solubility under those specific conditions (pH, temperature, and co-solvent concentration). It is also possible that the organic solvent from your stock solution is causing the compound to precipitate when diluted into the aqueous buffer. To troubleshoot this, you can try lowering the final concentration, adjusting the pH of your buffer, or using a different co-solvent system.
Q5: Can I heat the solution to dissolve this compound?
A5: Gentle heating can be used to aid in the dissolution of this compound. However, it is important to be cautious as excessive heat may cause degradation of the compound. For many phenolic compounds, stability can be a concern with prolonged exposure to high temperatures.[7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Water for a Stock Solution.
-
Problem: The compound is not fully dissolving in water at the desired concentration.
-
Troubleshooting Steps:
-
Increase the pH: Since this compound is more soluble at a higher pH, consider adjusting the pH of your water. Add a small amount of a base, such as sodium hydroxide (B78521) (NaOH), dropwise while stirring to raise the pH above 4.
-
Use a Co-solvent: Prepare a stock solution in a water-miscible organic solvent like ethanol or propylene (B89431) glycol, in which this compound has higher solubility.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while stirring to aid dissolution. Avoid boiling.
-
Issue 2: Precipitation Occurs When Diluting a DMSO Stock Solution into Cell Culture Media.
-
Problem: A precipitate forms when the DMSO stock of this compound is added to the aqueous cell culture media.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.
-
pH of Media: Be mindful of the pH of your cell culture media. Most media are buffered around pH 7.4, which should favor the soluble, deprotonated form of this compound.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| Predicted Water Solubility | 6.38 g/L | [1] |
| Experimental Solubility | 44 mg/mL (solvent unspecified) | [3] |
| Predicted pKa (Strongest Acidic) | 4 | [1] |
| Melting Point | 145-147 °C | [5] |
| Appearance | White to light pink crystalline solid | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in a Buffered Aqueous Solution (pH 7.4)
Objective: To prepare a stock solution of this compound for use in biochemical or cell-based assays where an organic solvent is not desirable.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the Compound: Accurately weigh out 15.22 mg of this compound.
-
Initial Suspension: Add the weighed powder to a sterile conical tube containing approximately 9 mL of PBS at pH 7.4.
-
pH Adjustment: The initial suspension will likely be acidic. Slowly add 1 M NaOH dropwise while vortexing and monitoring the pH with a calibrated pH meter until the compound fully dissolves and the pH is stable at 7.4.
-
Final Volume Adjustment: Once the compound is completely dissolved and the pH is stable, add PBS to bring the final volume to 10 mL.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 100 mM Stock Solution in Ethanol for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers for in vitro experiments.
Materials:
-
This compound (powder)
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 152.15 mg of this compound.
-
Solvent Addition: Transfer the weighed powder into a sterile vial and add 10 mL of 100% ethanol.
-
Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C to prevent evaporation and degradation from light.
Visualizations
References
- 1. Showing Compound this compound (FDB012331) - FooDB [foodb.ca]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. This compound | 614-75-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 2-Hydroxyphenylacetic Acid (2-HPAA) Production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the fermentative production of 2-Hydroxyphenylacetic acid (2-HPAA).
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are suitable for producing this compound?
A1: Several microorganisms can hydroxylate a precursor like phenylacetic acid to produce 2-HPAA. The key is to use strains that perform this conversion efficiently without further degrading the product. Suitable microorganisms include specific species of bacteria, actinomyces, and fungi.[1][2] Particularly, mutant strains are often developed from wild-type organisms that can break down phenylacetic acid. These mutants possess the ability to hydroxylate phenylacetic acid but are deficient in the pathway to further metabolize the resulting 2-HPAA, allowing it to accumulate.[1][2] Examples of genera that have been investigated include Bacillus, Rhodococcus, Streptomyces, Aspergillus, and Pseudomonas.[1] A fungus identified as Humicola fuscoatra (DSM 7047) has also been shown to be particularly useful for this biotransformation.[1][2]
Q2: What is the most common precursor for 2-HPAA fermentation, and how should it be supplied?
A2: The most common precursor for 2-HPAA production is phenylacetic acid (PAA).[1][2] PAA can be toxic to microorganisms at high concentrations, so a fed-batch strategy is often employed. This involves adding the precursor intermittently or continuously throughout the fermentation as the cells consume it. For example, once the initial PAA concentration falls to a certain level (e.g., 1-2.5 g/L), additional PAA can be metered in.[1] This strategy avoids precursor toxicity and can lead to higher product yields.[3]
Q3: What are the key fermentation parameters to control for optimal 2-HPAA production?
A3: Optimizing environmental parameters is critical for maximizing yield.[4][5] The three most important parameters to control are:
-
Temperature: Most microbial fermentations have a narrow optimal temperature range. For example, a fermentation using Humicola fuscoatra was successfully conducted at 30°C.[1] It is crucial to determine the optimal temperature for your specific strain, as deviations can stress the microorganism and reduce productivity.[6][7]
-
pH: The pH of the medium affects enzyme activity and nutrient uptake.[8] While the optimal pH is strain-dependent, many bacterial and fungal fermentations are performed in a pH range of 5.0 to 7.5.[9][10] During one documented 2-HPAA fermentation, the pH was allowed to drop from 6.8 to 5.6 and then maintained by the addition of ammonia.[1]
-
Aeration and Agitation: Adequate dissolved oxygen is crucial for aerobic microorganisms and for the hydroxylation reaction itself.[4] Aeration, often expressed as volume of air per volume of liquid per minute (vvm), and agitation (rpm) must be optimized to ensure sufficient oxygen transfer without causing excessive shear stress on the cells. A reported successful fermentation used an aeration rate of 0.66 vvm and stirring at 600 rpm.[1]
Q4: How do I select the optimal carbon and nitrogen sources for the fermentation medium?
A4: The choice of carbon and nitrogen sources significantly impacts both microbial growth and product formation.[11][12]
-
Carbon Sources: Common carbon sources include glucose, glycerol, and sucrose.[13][14] The ideal source depends on the microorganism's metabolic capabilities.
-
Nitrogen Sources: Both inorganic (e.g., ammonium (B1175870) salts) and organic (e.g., yeast extract, peptone, casein) nitrogen sources can be used.[12][15] Organic nitrogen sources can sometimes provide essential growth factors that enhance productivity.[15][16] For instance, a medium optimized for producing a similar compound, (R)-α-Hydroxyphenylacetic acid, found casein peptone to be a significant factor.[13][17][18]
Medium optimization can be systematically performed using statistical methods like the Plackett-Burman design to screen for important factors, followed by response surface methodology (e.g., Box-Behnken design) to find the optimal concentrations.[13][17][18]
Q5: What are common fermentation inhibitors, and how can their effects be mitigated?
A5: Fermentation inhibitors can arise from the raw materials (especially lignocellulosic hydrolysates) or be generated as metabolic byproducts.[19][20] Common inhibitors include:
-
Furan derivatives: Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) can be generated during the acid pretreatment of biomass.[21]
-
Weak acids: Acetic acid and formic acid can inhibit microbial growth.[19]
-
Phenolic compounds: Vanillin and 4-hydroxybenzaldehyde (B117250) are also known inhibitors.[19] Mitigation strategies include detoxification of the hydrolysate before fermentation (e.g., using activated carbon) or using robust, inhibitor-tolerant microbial strains.[20][21]
Troubleshooting Guide
This section addresses common problems encountered during 2-HPAA fermentation.
| Problem | Potential Causes | Recommended Solutions |
| Low or No 2-HPAA Yield | 1. Suboptimal fermentation conditions (pH, temperature, aeration).2. Inappropriate medium composition.3. Precursor (Phenylacetic Acid) toxicity or limitation.4. Further metabolism of 2-HPAA by the microorganism.5. Low cell density/poor growth. | 1. Systematically optimize each parameter (See Table 2).[4][5]2. Screen different carbon and nitrogen sources. Use statistical methods for optimization.[12][13]3. Implement a fed-batch feeding strategy to maintain a low, non-toxic precursor concentration.[1]4. Use a mutant strain incapable of degrading 2-HPAA.[1][2]5. Optimize the seed culture conditions and growth medium to ensure a healthy inoculum. |
| Incomplete Conversion of Phenylacetic Acid | 1. Insufficient fermentation time.2. Low catalytic activity of the cells.3. Presence of enzymatic inhibitors in the medium.4. Poor oxygen transfer rate. | 1. Extend the fermentation duration and monitor precursor concentration over time.2. Ensure optimal conditions for cell viability and enzyme expression.3. Analyze the medium for potential inhibitors and consider a detoxification step.[21]4. Increase agitation and/or aeration rate. |
| Product Degradation | 1. The wild-type strain is being used, which further hydroxylates 2-HPAA.2. Instability of 2-HPAA under the current fermentation conditions. | 1. The most effective solution is to use a specifically designed mutant strain that lacks the enzymes for further degradation.[1]2. Investigate the effect of pH and temperature on 2-HPAA stability in the culture medium. |
| Poor Microbial Growth | 1. Nutrient limitation in the medium.2. Suboptimal physical parameters (pH, temperature).3. High initial concentration of phenylacetic acid. | 1. Re-evaluate the medium composition, ensuring all essential macro- and micronutrients are present.[11]2. Calibrate probes and verify that controllers are maintaining setpoints for pH and temperature.[6][8]3. Reduce the initial precursor concentration and switch to a fed-batch strategy.[3] |
Data Summaries
Table 1: Example of Optimized Fermentation Medium for (R)-α-Hydroxyphenylacetic Acid Production This table is based on the production of a similar compound by Bacillus sp. HZG-19 and serves as a starting point for optimization.
| Component | Concentration Before Optimization (g/L) | Concentration After Optimization (g/L) |
| Casein Peptone | 20.0 | 30.49 |
| Glycerol | 10.0 | 14.09 |
| KH₂PO₄ | 0.1 | 0.1345 |
| K₂HPO₄ | 0.01 | 0.01 |
| CaCl₂ | 0.1 | 0.1 |
| MnSO₄ | 0.01 | 0.01 |
| Resulting Yield | - | 63.30% (a 14.9% increase) |
| Source: Adapted from data in studies on optimizing (R)-HPA production.[13][17][18] |
Table 2: General Fermentation Parameter Ranges for Optimization These are general starting ranges; the optimum values must be determined experimentally for the specific microorganism used.
| Parameter | General Range | Notes |
| Temperature | 25 - 37 °C | Highly strain-dependent. Some fungi prefer slightly lower temperatures, while some bacteria prefer higher ones.[6][22] |
| pH | 5.0 - 7.5 | Can drift during fermentation; active control is often necessary.[1][8] |
| Agitation | 200 - 600 rpm | Must be sufficient for mixing and oxygen transfer but avoid excessive cell shear.[1][4] |
| Aeration | 0.5 - 1.5 vvm | Crucial for the hydroxylation step, which requires molecular oxygen.[1][4] |
Experimental Protocols & Visualizations
Protocol 1: Batch Fermentation for 2-HPAA Production
This protocol describes a general procedure for a lab-scale batch fermentation process.
-
Medium Preparation: Prepare the fermentation medium (refer to Table 1 for a starting point) and sterilize it by autoclaving.
-
Inoculum Preparation: Cultivate a seed culture of the selected microorganism in a suitable growth medium until it reaches the late exponential phase.
-
Fermenter Setup: Aseptically transfer the sterile medium to a sterilized fermenter. Calibrate pH and dissolved oxygen (DO) probes. Set the temperature, pH, and agitation parameters.
-
Inoculation: Inoculate the fermenter with the seed culture (typically 5-10% v/v).
-
Precursor Addition: Add an initial concentration of phenylacetic acid. If using a fed-batch process, prepare a sterile, concentrated stock solution of phenylacetic acid.
-
Fermentation Run: Start the fermentation. Monitor key parameters (pH, DO, temperature) and cell growth (e.g., by measuring optical density).
-
Fed-Batch Feeding (if applicable): Periodically take samples to measure the residual phenylacetic acid concentration. When it drops below a predetermined threshold, feed the sterile precursor stock solution into the fermenter.[1]
-
Sampling: Aseptically collect samples at regular intervals to analyze for cell density, precursor concentration, and 2-HPAA concentration.
-
Harvest: End the fermentation when precursor conversion ceases or 2-HPAA concentration peaks. Separate the cells from the broth by centrifugation or filtration. The supernatant contains the product.
Protocol 2: Quantification of 2-HPAA using HPLC
This protocol outlines a method for analyzing 2-HPAA concentration in the fermentation broth.
-
Sample Preparation: Centrifuge the fermentation sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the sample with the mobile phase if necessary.
-
HPLC Conditions (Example):
-
Column: Reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[23]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~214 nm or ~274 nm.[13]
-
Temperature: Column oven set to a constant temperature (e.g., 25-30 °C).
-
-
Standard Curve: Prepare a series of standard solutions of 2-HPAA of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared samples. Identify the 2-HPAA peak by comparing its retention time to that of the standard.
-
Quantification: Determine the concentration of 2-HPAA in the samples by interpolating their peak areas on the standard curve.
Visualizations
Caption: Workflow for optimizing 2-HPAA fermentation.
Caption: Troubleshooting flowchart for low 2-HPAA yield.
Caption: Simplified metabolic pathway for 2-HPAA production.
References
- 1. US5739017A - Preparation of this compound by fermentation - Google Patents [patents.google.com]
- 2. JPH08501938A - Method for producing this compound by fermentation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 5. isomerase.com [isomerase.com]
- 6. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 7. quora.com [quora.com]
- 8. How to Optimize pH and DO in Fermentation [synapse.patsnap.com]
- 9. atlas-scientific.com [atlas-scientific.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of nitrogen source supply for enhanced biosynthesis and quality of poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate) by extremely halophilic archaeon Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Fermentation Medium for Producing α-Hydroxyphenylacetic Acid by Using Plackett-Burman Design and Response Surface Methodology [scirp.org]
- 19. Identification of the major fermentation inhibitors of recombinant 2G yeasts in diverse lignocellulose hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. revolutionfermentation.com [revolutionfermentation.com]
- 23. This compound | SIELC Technologies [sielc.com]
preventing degradation of 2-Hydroxyphenylacetic acid during sample storage
Welcome to the technical support center for 2-Hydroxyphenylacetic acid (2-HPAA). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-HPAA samples during storage and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maximize stability, storage at -20°C is recommended for up to three years.[2] It is crucial to protect it from moisture and incompatible substances.
Q2: What substances are incompatible with this compound?
This compound should not be stored with bases, acid chlorides, acid anhydrides, and oxidizing agents.[1] Contact with these substances can lead to degradation of the compound.
Q3: How should I store this compound solutions?
For short-term storage of up to one month, solutions of 2-HPAA can be stored at -20°C. For longer-term storage, up to six months, it is recommended to store solutions at -80°C.[2] It is advisable to use freshly prepared solutions whenever possible to minimize the risk of degradation.
Q4: What are the primary factors that can cause degradation of this compound during sample storage and handling?
The main factors that can contribute to the degradation of 2-HPAA are:
-
pH: The stability of 2-HPAA in solution is pH-dependent. It is generally more stable in neutral and near-neutral conditions.
-
Temperature: Elevated temperatures can accelerate the degradation process. Therefore, it is crucial to store samples at recommended low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Samples should be stored in amber vials or protected from light.
-
Oxidation: 2-HPAA can be susceptible to oxidation. The use of antioxidants and minimizing headspace in storage vials can help mitigate this.
Q5: Are there any known degradation products of this compound?
While specific degradation products of 2-HPAA under various stress conditions are not extensively documented in readily available literature, potential degradation pathways include oxidation of the phenol (B47542) group and reactions involving the carboxylic acid moiety. Forced degradation studies are recommended to identify potential degradation products specific to your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of 2-HPAA concentration in stored samples | - Improper storage temperature: Storage at room temperature or 4°C can lead to gradual degradation. - pH instability: The pH of the solution may have shifted to acidic or basic conditions, accelerating hydrolysis. - Oxidation: Exposure to air (oxygen) in the sample vial. | - Verify storage temperature: Ensure samples are consistently stored at -20°C or -80°C. - Buffer the solution: Use a suitable buffer to maintain a neutral or near-neutral pH. - Use amber vials and minimize headspace: Protect from light and reduce oxygen exposure. Consider purging with an inert gas like nitrogen or argon. |
| Appearance of unknown peaks in chromatograms | - Degradation of 2-HPAA: New peaks likely represent degradation products. - Contamination: Contamination from the sample matrix, solvent, or storage container. | - Perform forced degradation studies: Subject a known sample of 2-HPAA to stress conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products. - Analyze blank samples: Run a blank (matrix without 2-HPAA) to check for interfering peaks. - Ensure high-purity solvents and clean storage containers. |
| Inconsistent analytical results between sample aliquots | - Non-homogenous sample: If the sample is not properly mixed before aliquoting. - Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation. | - Thoroughly vortex or mix the sample before taking an aliquot. - Aliquot the sample into single-use vials upon initial preparation to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol outlines a general stability-indicating HPLC method. It is recommended to validate this method for your specific application.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the 2-HPAA standard or sample in the mobile phase or a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference with the 2-HPAA peak.
-
Linearity: Prepare a series of dilutions of a standard stock solution and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of 2-HPAA spiked into a blank matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 2-HPAA that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of 2-HPAA and to validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-HPAA in a suitable solvent (e.g., methanol or water/acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid 2-HPAA or a solution to heat (e.g., 70°C) in a calibrated oven for a specified time.
-
Photolytic Degradation: Expose the 2-HPAA solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of 2-HPAA and the appearance of new peaks corresponding to degradation products.
-
Ensure mass balance is maintained, where the sum of the assay of the main peak and the impurities is close to 100% of the initial concentration.
Visualizations
References
Technical Support Center: Detection of 2-Hydroxyphenylacetic Acid in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate detection of 2-Hydroxyphenylacetic acid (2-HPAA) in complex biological matrices such as urine and plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-HPAA) and why is its detection important?
A1: this compound is a metabolite of phenylalanine, an essential amino acid.[1] Its levels in biological fluids like urine and blood are analyzed to diagnose certain inborn errors of metabolism, such as Phenylketonuria (PKU), and to assess metabolic function and gastrointestinal health.[1] Elevated levels can be associated with intestinal bacterial overgrowth, also known as Small Intestinal Bacterial Overgrowth (SIBO), or infections with parasites like Giardia.
Q2: What are the common analytical methods for detecting 2-HPAA?
A2: The most common methods for the analysis of 2-HPAA and other organic acids in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[1][2] GC-MS is a well-established technique for organic acid profiling, while LC-MS/MS offers high sensitivity and specificity.[3][4]
Q3: What are the major challenges and sources of interference in 2-HPAA analysis?
A3: The primary challenges in 2-HPAA analysis stem from the complexity of the biological matrix (e.g., urine, plasma), which contains numerous endogenous and exogenous compounds.[5][6] Major sources of interference include:
-
Matrix Effects: Co-eluting endogenous compounds like salts, proteins, and lipids can suppress or enhance the ionization of 2-HPAA in LC-MS analysis, leading to inaccurate quantification.[5][6][7]
-
Structurally Similar Compounds: Metabolites of phenylalanine and tyrosine, as well as other phenolic acids from dietary sources or gut microbiome activity, can have similar chemical properties and retention times, leading to co-elution and potential misidentification.[8][9]
-
Sample Preparation: Inefficient sample preparation can lead to low recovery of 2-HPAA and the persistence of interfering substances.[10] The choice between methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can significantly impact the cleanliness of the final extract.[11]
-
Derivatization (for GC-MS): Incomplete or side reactions during the derivatization step, which is necessary to make organic acids volatile for GC-MS analysis, can affect accuracy.[3]
Q4: How can I minimize matrix effects in my LC-MS analysis of 2-HPAA?
A4: Minimizing matrix effects is crucial for accurate LC-MS quantification.[12] Strategies include:
-
Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) to remove a significant portion of the matrix components.[13][14][15]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between 2-HPAA and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) of 2-HPAA is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[5]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the study samples can also help to compensate for matrix effects.[6]
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting) for 2-HPAA
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample and re-inject. Highly concentrated samples can lead to peak fronting.[16] |
| Secondary Interactions | The silanol (B1196071) groups on the silica-based column can interact with the acidic 2-HPAA, causing peak tailing. Use a column with end-capping or a different stationary phase. Adjusting the mobile phase pH to suppress the ionization of 2-HPAA can also help. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[16] |
| Contamination | A contaminated guard column or analytical column can lead to poor peak shape. Clean or replace the guard column. If the problem persists, clean the analytical column according to the manufacturer's instructions. |
Issue 2: Inaccurate Quantification or High Variability in Results
-
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Implement strategies to minimize matrix effects as described in FAQ Q4. The post-extraction spike method can be used to quantify the extent of ion suppression or enhancement.[5] |
| Co-eluting Interferences | Optimize the chromatographic method to separate interfering peaks. This may involve trying a different column, mobile phase, or gradient profile. Mass spectrometry can help identify if the peak is pure. |
| Poor Sample Preparation Recovery | Validate the sample preparation method to ensure consistent and high recovery of 2-HPAA. Both LLE and SPE methods should be optimized.[11] |
| Calibration Issues | Ensure the calibration curve is linear and covers the expected concentration range of 2-HPAA in the samples. Prepare fresh calibration standards regularly. |
GC-MS Analysis
Issue 1: No or Very Small Peak for 2-HPAA
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction. |
| Degradation of Analyte | 2-HPAA may degrade at high temperatures in the GC inlet. Optimize the inlet temperature. |
| Poor Extraction Recovery | Evaluate and optimize the LLE or SPE method for 2-HPAA. Acidifying the sample before extraction is crucial for protonating the carboxylic acid group and improving its extraction into an organic solvent.[11] |
| System Leak | Check the GC-MS system for leaks, particularly at the injector septum and column connections.[17] |
Issue 2: Presence of Ghost Peaks or High Background Noise
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Syringe | Clean the syringe thoroughly between injections or use a new syringe. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly.[17] |
| Column Bleed | Condition the column according to the manufacturer's instructions. Avoid operating the column above its maximum temperature limit.[17] |
| Contaminated Carrier Gas | Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.[17] |
Quantitative Data Summary
Table 1: Common Interferences and their Potential Impact
| Interfering Substance/Class | Source | Analytical Method Affected | Potential Impact | Mitigation Strategy |
| Other Phenylalanine & Tyrosine Metabolites (e.g., 3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acid) | Endogenous metabolism, gut microbiome[9][18] | HPLC, GC-MS | Co-elution, misidentification, inaccurate quantification. | High-resolution chromatography, mass spectrometry for specific detection. |
| Dietary Phenolic Acids (e.g., from fruits, vegetables) | Diet[19] | HPLC, LC-MS | Co-elution, matrix effects. | Thorough sample cleanup (SPE), optimized chromatography. |
| Gut Microbiome Metabolites | Bacterial metabolism of dietary components[8][20] | GC-MS, LC-MS | Can produce compounds that interfere with the baseline or co-elute with 2-HPAA. | Comprehensive metabolic profiling and careful peak identification. |
| Salts, Urea, and other Endogenous Compounds | Biological matrix (urine, plasma)[5] | LC-MS | Ion suppression or enhancement. | Effective sample preparation (desalting, SPE), use of SIL-IS. |
| Plasticizers (e.g., phthalates) | Lab consumables (tubes, pipette tips)[3] | GC-MS | Contaminant peaks that can interfere with the chromatogram. | Use high-quality, certified labware; run procedural blanks. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 2-HPAA from Urine for LC-MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and add 10 µL of an internal standard solution (e.g., stable isotope-labeled 2-HPAA).
-
Acidify the sample to approximately pH 3 with 1 M HCl.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a polymeric reversed-phase cartridge).
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the 2-HPAA from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, which may need to be acidified or basified depending on the SPE sorbent).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) and Derivatization of 2-HPAA from Urine for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Take a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 mg).
-
Add an internal standard (e.g., a non-endogenous organic acid).
-
Acidify the sample to approximately pH 1-2 with concentrated HCl.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of an organic solvent (e.g., ethyl acetate) to the acidified urine sample.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process two more times, combining the organic layers.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add a derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
-
Visualizations
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. metbio.net [metbio.net]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Effect of the intestinal flora on the urinary organic acid profile of rats ingesting a chemically simplified diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary Organic Acids Profiling for Assessment of Functional Nutrient Deficiencies, Gut Dysbiosis, and Toxicity | Musculoskeletal Key [musculoskeletalkey.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. glsciences.eu [glsciences.eu]
- 18. Organic Acids GC-MS Analysis Kit (90 Kinds) - Creative Proteomics [mspro.creative-proteomics.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The Difference of Gut Microbiota and Their Correlations With Urinary Organic Acids Between Autistic Children With and Without Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxyphenylacetic acid from a reaction mixture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesized from (2-chlorophenyl)acetic acid, impurities may include unreacted starting material, residual copper catalyst, and high-boiling point organic solvents.[1][2][3] If produced via fermentation from phenylacetic acid, impurities would consist of components from the nutrient medium, biomass, and potentially other metabolites.[4]
Q2: What is the melting point of pure this compound?
A2: The literature melting point of this compound is in the range of 145-147 °C.[5][6] A significantly lower or broader melting point range for your purified product suggests the presence of impurities.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in methanol (B129727) and water.[5][6][7] It is also soluble in other organic solvents like ethanol, acetone, and ethyl acetate (B1210297), but insoluble in nonpolar solvents like hexane (B92381).[8][9] Its solubility in aqueous solutions is pH-dependent, increasing in alkaline conditions.[8]
Q4: What are the recommended recrystallization solvents for this compound?
A4: Water and acetic acid have been successfully used for the recrystallization of this compound.[1] For dealing with "oiling out," a solvent pair such as ethyl acetate/hexanes or toluene/heptane can be effective.[10] Crystallization from ether or chloroform (B151607) has also been reported.[6]
Q5: How can I monitor the purity of my this compound during purification?
A5: The purity can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][11] Thin-Layer Chromatography (TLC) can also be a quick and effective way to track the progress of purification.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and solutions.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
-
Question: I'm trying to recrystallize my crude this compound, but it separates as an oil, even after cooling. What is causing this and how can I fix it?
-
Answer: "Oiling out" is a common issue when purifying crude products. Here are the likely causes and troubleshooting steps:
-
High Impurity Level: The presence of unreacted starting materials or by-products can lower the melting point of your product and prevent the formation of a crystal lattice.[10]
-
Inappropriate Solvent System: The solvent you are using may be too effective at dissolving your compound even at low temperatures.[10]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated oily state rather than the ordered arrangement needed for crystallization.[10]
Troubleshooting Solutions:
-
Solvent Selection: If using a single solvent, consider a solvent pair. For a moderately polar compound like this compound, good options include ethyl acetate/hexanes or toluene/heptane.[10] Dissolve the crude product in the minimum amount of the more soluble hot solvent, and then slowly add the less soluble solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Slower Cooling: Allow the crystallization solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.
-
Problem 2: Low yield after extractive workup.
-
Question: After acidifying my aqueous reaction mixture and extracting with an organic solvent, the yield of my crude this compound is very low. What could be the reason?
-
Answer: Low recovery from an extractive workup can be due to several factors:
-
Incomplete Acidification: this compound is an acid and will remain in the aqueous layer as its carboxylate salt if the pH is not sufficiently low. Ensure the pH of the aqueous layer is acidic (pH 1-4) before extraction.[1][9]
-
Insufficient Extraction: You may not be performing enough extractions to recover all of the product. It is generally recommended to perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Choice of Extraction Solvent: The organic solvent used for extraction may not be optimal. Ethyl acetate and isopropyl acetate are commonly used and effective.[1][9]
-
Problem 3: The purified product is colored.
-
Question: My final product has a brownish or yellowish tint. How can I remove the color?
-
Answer: Colored impurities are common in organic synthesis.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[1] After a brief heating period, the charcoal is removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to remove all impurities. A second recrystallization may be necessary to obtain a colorless product.
-
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molar Mass | 152.15 g/mol | [5] |
| Melting Point | 145-147 °C | [5][6] |
| Appearance | Off-White Solid | [6] |
| Water Solubility | Soluble | [5][7] |
| Methanol Solubility | Soluble | [5][7] |
Table 2: Common Solvents for Purification and Analysis
| Technique | Solvent(s) | Purpose | Reference |
| Extraction | Ethyl acetate, Isopropyl acetate | Isolation from aqueous phase | [1][9] |
| Recrystallization | Water, Acetic acid, Ether/petrol | Purification of crude solid | [1][12] |
| HPLC | Acetonitrile, Water, Phosphoric acid | Purity analysis | [11][13] |
Section 4: Experimental Protocols
Protocol 1: General Extractive Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent, it may be removed under reduced pressure.
-
Add water to dissolve the crude product.[1]
-
Wash the aqueous solution with a nonpolar organic solvent like hexane to remove nonpolar impurities.
-
Carefully acidify the aqueous phase to a pH of 1-4 using an acid such as 36% hydrochloric acid.[1][9] Monitor the pH using pH paper or a pH meter.
-
Extract the acidified aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization from a Single Solvent (e.g., Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot water to the flask, just enough to dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals in a desiccator or a vacuum oven.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase, typically silica (B1680970) gel for normal-phase chromatography.
-
Mobile Phase Selection: Select a suitable eluent system. This is often determined by TLC analysis. A good starting point could be a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the nonpolar component of your eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 5: Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for "oiling out" during recrystallization.
References
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. JPH05132447A - Preparation of (2-hydroxyphenyl)acetic acid - Google Patents [patents.google.com]
- 3. This compound | 614-75-5 [amp.chemicalbook.com]
- 4. US5739017A - Preparation of this compound by fermentation - Google Patents [patents.google.com]
- 5. This compound [chembk.com]
- 6. This compound | 614-75-5 [chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. This compound | SIELC Technologies [sielc.com]
addressing matrix effects in LC-MS/MS analysis of 2-Hydroxyphenylacetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Hydroxyphenylacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitation.[1][2] In the analysis of this compound, complex biological matrices like plasma or urine contain numerous endogenous components (salts, phospholipids, metabolites) that can interfere with its ionization in the mass spectrometer's source, leading to unreliable results.[3][4][5]
Caption: Mechanism of ion suppression in the electrospray ion source.
Q2: How can I definitively diagnose if matrix effects are impacting my analysis?
A2: Poor reproducibility, non-linear calibration curves, or drifting analyte response can indicate matrix effects.[3] The most direct way to diagnose and visualize these effects is by performing a post-column infusion experiment .[2][6][7] This technique identifies the specific retention times where co-eluting matrix components cause ion suppression or enhancement.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 2-Hydroxyphenylacetic Acid Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Hydroxyphenylacetic acid (2-HPAA) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of 2-HPAA from soil?
A1: The extraction efficiency of phenolic acids like 2-HPAA from soil is a multi-faceted process influenced by several key factors. These include the choice of extraction solvent, soil-to-solvent ratio, extraction time, temperature, and the pH of the extraction solution.[1][2] The physicochemical properties of the soil, such as texture, organic matter content, and mineralogy, also play a crucial role.[3]
Q2: Which solvent system is best for extracting 2-HPAA from soil?
A2: The choice of solvent is critical and depends on the polarity of the target analyte. For phenolic acids, aqueous mixtures of organic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[1] For instance, a mixture of citrate (B86180) buffer (pH 4) and methanol (1:1, v/v) has been shown to yield high recovery for some organic compounds in soil.[4] The use of acidified water or buffers can help to suppress the ionization of the acid, improving its partitioning into the organic solvent.[5]
Q3: How does soil pH affect the extraction of 2-HPAA?
A3: Soil pH significantly impacts the chemical form of 2-HPAA. At a pH below its pKa, the acid will be in its protonated, less polar form, which is more readily extracted by organic solvents. Conversely, at a higher pH, it will be in its ionized, more polar salt form. Therefore, adjusting the pH of the extraction solution, often to an acidic pH, is a common strategy to enhance recovery.[6][7]
Q4: Can sonication be used to improve extraction efficiency?
A4: Yes, ultrasound-assisted extraction (UAE) can significantly improve efficiency. Sonication helps to disrupt soil aggregates and enhances the penetration of the solvent into the soil matrix, leading to faster and more complete extraction.[5][8] For optimal results, parameters such as ultrasound frequency, duration, and temperature should be considered.[8]
Q5: My final extract contains many interfering compounds. How can I clean it up?
A5: Post-extraction cleanup is often necessary to remove co-extracted impurities that can interfere with analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[4] Cartridges like Oasis HLB are suitable for purifying organic acids from complex matrices.[4][9] The cleanup process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analyte with a suitable solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 2-HPAA | Inappropriate Solvent: The solvent may not have the correct polarity to efficiently solubilize 2-HPAA from the soil matrix. | Test a range of solvents and solvent mixtures (e.g., methanol/water, acetonitrile/water). Consider using an acidified solvent to ensure 2-HPAA is in its non-ionized form. A mixture of citrate buffer (pH=4) and methanol has proven effective for other organic analytes.[4] |
| Inefficient Extraction Technique: Insufficient agitation or contact time between the soil and the solvent. | Increase shaking time or employ more vigorous agitation (e.g., vortexing, sonication).[5][9] An extraction time of 60 minutes with shaking has been used in optimized procedures.[4] | |
| Strong Analyte-Soil Binding: 2-HPAA may be strongly adsorbed to soil organic matter or clay particles. | Adjust the pH of the extraction solution. Acidic conditions (pH 1-2) can help desorb the analyte.[7] Consider using a chelating agent like EDTA or DTPA in the extraction solution, which can help release phenolic acids bound by polyvalent cations in the soil.[3] | |
| Poor Reproducibility | Inhomogeneous Soil Sample: The soil sample may not be properly homogenized, leading to variability between subsamples. | Ensure the soil sample is air-dried, crushed, and sieved (e.g., through a 2 mm mesh) to achieve homogeneity before taking subsamples for extraction.[5][10] |
| Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-soil ratio between samples. | Strictly control all extraction parameters. Use calibrated equipment and standardized procedures for all samples. | |
| Interference in Chromatographic Analysis (e.g., HPLC) | Co-extraction of Impurities: The extraction solvent is also removing other soil components (e.g., humic substances, other organic acids) that interfere with the analysis. | Implement a sample cleanup step after extraction. Solid-Phase Extraction (SPE) is highly recommended.[4] Alternatively, liquid-liquid extraction can be used to partition the analyte away from interferences. |
| Inappropriate Mobile Phase: The HPLC mobile phase may not be providing adequate separation of 2-HPAA from interfering peaks. | Optimize the HPLC mobile phase. For reverse-phase HPLC analysis of 2-HPAA, a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) is common.[11] Adjusting the pH of the mobile phase can significantly improve peak shape and resolution.[5] |
Quantitative Data on Extraction Parameters
The optimal conditions for extraction can vary significantly based on the soil type and the specific target compound. The tables below summarize findings from studies on phenolic and other organic acids, which can serve as a starting point for optimizing 2-HPAA extraction.
Table 1: Comparison of Extracting Solutions for Phenolic Acids (Data adapted from a study on ferulic acid recovery from different soil horizons)[3]
| Extracting Solution | Relative Recovery Efficiency | Notes |
| H₂O | Low | Recovers the least amount of phenolic acid. |
| CH₃OH (Methanol) | Low | Similar to water in recovery efficiency. |
| 0.5 M DTPA | High | Effective at recovering phenolic acids, likely by chelating cations that bind the analyte. |
| 2 M NaOH | High | Recovers the most, but harsh basic conditions can potentially degrade the target analyte or extract more interfering substances. |
Table 2: Optimization of Extraction Parameters for Phenolic Compounds (Data adapted from a study on Funtumia elastica)[1]
| Parameter | Tested Range | Optimal Value |
| Ethanol Concentration | 20 - 96% v/v | 76.0% v/v |
| Extraction Time | Not specified | 193.9 minutes |
| Temperature | Not specified | 63.7°C |
| pH | Not specified | 5.6 |
| Solid-to-Liquid Ratio | 1:10 - 1:50 g/mL | 1:21.1 g/mL |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction (SLE) for 2-HPAA
This protocol is a generalized procedure based on methods for extracting organic acids from soil.[4][5]
-
Sample Preparation: Air-dry the soil sample at room temperature. Crush the sample and sieve it through a 2 mm mesh to ensure homogeneity.[5]
-
Extraction: Weigh 5.0 g of the prepared soil into a centrifuge tube. Add 25 mL of the extraction solvent (e.g., 0.1 M phosphoric acid or a 1:1 mixture of citrate buffer (pH 4):methanol).[4][5]
-
Agitation: Seal the tube and shake vigorously for 60 minutes at a constant speed (e.g., 750 rpm).[4] Alternatively, place the tube in an ultrasonic bath for 30 minutes.[5]
-
Separation: Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes) to pellet the soil particles.[5]
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm membrane filter to remove any remaining particulates before analysis or cleanup.[5]
Protocol 2: Post-Extraction Cleanup using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for purifying antimicrobial residues from soil extracts.[4]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of distilled water through it.[4]
-
Sample Loading: Dilute the filtered soil extract (from Protocol 1) with distilled water (e.g., 1 part extract to 9 parts water). Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 3 mL/min).[4]
-
Washing: After loading, wash the cartridge with a specific volume of a weak solvent (e.g., 5-10 mL of distilled water) to remove polar impurities while retaining the 2-HPAA.
-
Elution: Elute the retained 2-HPAA from the cartridge by passing a small volume (e.g., 10 mL) of a strong organic solvent, such as 0.1% acetic acid in methanol.[4]
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in a smaller volume of the HPLC mobile phase for concentration before analysis.
Visualizations
Below are diagrams illustrating the experimental workflow for the extraction and analysis of this compound from soil.
Caption: Workflow for 2-HPAA Extraction and Analysis.
Caption: Troubleshooting Logic for Low Extraction Recovery.
References
- 1. openresearchafrica.org [openresearchafrica.org]
- 2. researchgate.net [researchgate.net]
- 3. Plant Phenolic Acids in Soils: A Comparison of Extraction Procedures | Scilit [scilit.com]
- 4. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. humic-substances.org [humic-substances.org]
- 8. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 2-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid as Biomarkers
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, metabolic pathways, and analytical methodologies of 2-Hydroxyphenylacetic acid (2-HPAA) and 4-Hydroxyphenylacetic acid (4-HPAA) as biomarkers.
This guide provides a comprehensive comparison of this compound (2-HPAA) and 4-Hydroxyphenylacetic acid (4-HPAA), two phenolic acid metabolites that have garnered attention as potential biomarkers for a range of physiological and pathological conditions. While both compounds are derived from the metabolism of aromatic amino acids and are influenced by gut microbiota, they originate from distinct precursors and are associated with different clinical contexts. This document aims to objectively compare their performance, present supporting data, and provide detailed experimental protocols for their analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of 2-HPAA and 4-HPAA as biomarkers, including their metabolic origin, associated conditions, and typical urinary reference ranges. It is important to note that a direct quantitative comparison of their diagnostic efficacy (e.g., sensitivity and specificity) for the same condition is limited in the current scientific literature.
| Feature | This compound (2-HPAA) | 4-Hydroxyphenylacetic Acid (4-HPAA) |
| Metabolic Precursor | Phenylalanine | Tyrosine (derived from Phenylalanine) |
| Primary Origin | Endogenous metabolism of phenylalanine, gut microbiota. | Endogenous metabolism of tyrosine, gut microbiota (especially Clostridia species).[1][2] |
| Associated Conditions | Phenylketonuria (PKU), Small Intestinal Bacterial Overgrowth (SIBO), Giardia infection, Metabolic Syndrome, Type 2 Diabetes, Insulin Resistance. | Clostridioides difficile infection, SIBO, Cystic Fibrosis, Celiac Disease, Tyrosinemia, Neuroendocrine tumors, Childhood obesity.[1][2] |
| Sample Matrix | Urine, Blood, Feces | Urine, Blood |
| Typical Urinary Reference Range | < 2 mmol/mol creatinine (B1669602) | 0 - 32 mmol/mol creatinine (age-dependent)[3] |
| Reported Clinical Significance of Elevated Levels | Indicates potential issues with phenylalanine metabolism, gut dysbiosis, or metabolic stress. | Suggests overgrowth of specific gut bacteria (Clostridia), impaired tyrosine metabolism, or other small bowel diseases.[1][2] |
Metabolic and Signaling Pathways
The metabolic origins of 2-HPAA and 4-HPAA are closely linked to the catabolism of the aromatic amino acids phenylalanine and tyrosine. The gut microbiota also plays a crucial role in their production.
Phenylalanine and Tyrosine Metabolism
The following diagram illustrates the metabolic pathways leading to the formation of 2-HPAA and 4-HPAA. Phenylalanine is an essential amino acid that is converted to tyrosine by the enzyme phenylalanine hydroxylase. 2-HPAA is a minor metabolite of phenylalanine, while 4-HPAA is a downstream product of tyrosine metabolism. Gut bacteria can also directly metabolize these amino acids to produce a variety of phenolic compounds, including 2-HPAA and 4-HPAA.
Experimental Protocols
The quantitative analysis of 2-HPAA and 4-HPAA in biological samples, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Analysis
This protocol outlines a general procedure for the analysis of organic acids, including 2-HPAA and 4-HPAA, in urine.
1. Sample Preparation:
-
Urine Collection: A first-morning midstream urine sample is preferred. Samples should be stored at -20°C or lower if not analyzed immediately.
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to a defined volume of urine.
-
Extraction: The urine sample is acidified (e.g., with HCl) and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). This step is often repeated to ensure complete extraction.
-
Drying: The organic extract is dried under a stream of nitrogen.
2. Derivatization:
-
Organic acids are not sufficiently volatile for GC analysis and must be derivatized. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). The dried extract is reconstituted in a solvent (e.g., pyridine) and the derivatizing agent is added. The mixture is then heated to complete the reaction.
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The analytes are separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to allow for the separation of a wide range of organic acids.
-
Detection: The mass spectrometer is operated in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like 2-HPAA and 4-HPAA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acid Analysis
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation.
1. Sample Preparation:
-
Urine Collection: As with GC-MS, a first-morning midstream urine sample is preferred and should be stored frozen.
-
Dilution: A common and simple preparation involves diluting the urine sample with a solvent (e.g., water or a weak acid) containing the internal standards.
-
Centrifugation/Filtration: The diluted sample is centrifuged or filtered to remove particulates before injection.
2. LC-MS/MS Analysis:
-
Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of acid (e.g., formic acid), is used to separate the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 2-HPAA, 4-HPAA, and their respective internal standards for highly selective and sensitive quantification.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for biomarker discovery and validation using mass spectrometry, applicable to the analysis of 2-HPAA and 4-HPAA.
Conclusion
Both this compound and 4-Hydroxyphenylacetic acid serve as valuable urinary biomarkers, primarily reflecting the interplay between host metabolism of aromatic amino acids and the metabolic activity of the gut microbiota. Elevated levels of 2-HPAA are more broadly associated with metabolic stress and general gut dysbiosis, while elevated 4-HPAA can point more specifically to an overgrowth of Clostridia species and is implicated in a distinct set of gastrointestinal and metabolic conditions.
The choice between measuring 2-HPAA and 4-HPAA, or more commonly, including both in a broader organic acid profile, will depend on the specific clinical question. For instance, an investigation into a suspected C. difficile infection or celiac disease might prioritize the measurement of 4-HPAA, whereas a broader screen for metabolic syndrome or non-specific gut dysbiosis could benefit from the inclusion of both markers.
Future research should focus on direct comparative studies in well-defined patient cohorts to establish the relative diagnostic and prognostic efficacy of these two biomarkers for specific conditions. Such studies would enable a more quantitative comparison and refine their clinical utility in personalized medicine.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 4-Hydroxyphenylacetic (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxyphenylacetic acid (2-HPAA), a significant metabolite in various biological pathways, is crucial for a range of research applications, from disease biomarker discovery to pharmaceutical development. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of High-Performance Liquid Chromatography (HPLC) with common alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2-HPAA. The information presented is supported by a synthesis of experimental data from various scientific publications.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[1][2] | ~0.03 mmol/mol creatinine | 0.15 to 0.39 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.03 to 1.07 µg/mL[1][2] | Typically > LOD | 0.5 to 1.0 ng/mL |
| Accuracy (% Recovery) | 98.33 to 101.12%[1][2] | Variable, often requires internal standards | 94.9 to 115.5%[3] |
| Precision (%RSD) | < 5%[1][2] | < 10%[4] | < 5.0%[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV)
A common approach for the analysis of 2-HPAA is reverse-phase HPLC with UV detection.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is frequently used.[1][2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.[1][2]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is commonly set at 275 nm, the wavelength of maximum absorbance for 2-HPAA.
-
Sample Preparation: Samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation and filtration before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-HPAA, derivatization is required.
-
Derivatization: A crucial step for organic acids, typically involving silylation (e.g., with BSTFA) to increase volatility and thermal stability.[4]
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification.
-
Sample Preparation: Involves extraction of the analyte from the matrix (e.g., liquid-liquid extraction), followed by derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of 2-HPAA in complex biological matrices.
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: Similar to HPLC, a gradient of an acidic aqueous phase and an organic solvent is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like 2-HPAA.
-
Sample Preparation: Can be as simple as "dilute and shoot" for cleaner matrices, or may involve protein precipitation or solid-phase extraction (SPE) for more complex samples.
Visualizing the Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the key attributes of the three analytical techniques.
Caption: A typical workflow for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Hydroxyphenylacetic acid, a significant building block in the synthesis of various pharmaceuticals and other bioactive molecules, can be prepared through several synthetic routes. This guide provides an objective comparison of different methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
Comparison of Key Synthesis Routes
The synthesis of this compound can be broadly categorized into chemical and biochemical methods. This guide will focus on the more common chemical syntheses, primarily the hydrolysis of a substituted phenylacetic acid precursor and the reduction of a mandelic acid derivative.
| Parameter | Route 1: Hydrolysis of 2-Chlorophenylacetic Acid | Route 2: Reduction of p-Hydroxymandelic Acid |
| Starting Material | 2-Chlorophenylacetic acid | Sodium p-hydroxymandelate |
| Key Reagents | Sodium hydroxide (B78521), Copper sulfate (B86663) pentahydrate | Formic acid, Orthophosphoric acid, Sodium dithionite (B78146) |
| Solvent | High-boiling inert hydrocarbon (e.g., 'SOLVESSO' 200) | Water |
| Temperature | >130°C (typically 180-200°C)[1][2] | 100-120°C[3] |
| Pressure | Atmospheric[2] | 5 bars[3] |
| Reaction Time | 4-15 hours[1][4] | 8-9 hours[3] |
| Reported Yield | 93-96%[1] | 91-98%[3] |
| Catalyst | Copper salt[1][2] | Oxygenated sulfur derivative (from sodium dithionite)[3] |
| Workup | Acidification, Extraction | Acidification, Distillation, Crystallization |
Experimental Protocols
Route 1: Synthesis from 2-Chlorophenylacetic Acid
This method involves a copper-catalyzed nucleophilic substitution of chlorine with a hydroxyl group at high temperatures.
Procedure:
-
Solid sodium hydroxide pearls (24 g) are suspended in a high-boiling inert solvent such as 'SOLVESSO' 200 (100 ml) at room temperature.
-
(2-Chlorophenyl)acetic acid (17.0 g) is added to the suspension, and the mixture is stirred for 20 minutes.
-
Copper (II) sulfate pentahydrate (1.0 g) is then added as a catalyst.
-
The reaction mixture is heated to and maintained at 180°C with stirring for approximately 15 hours, or until gas/liquid chromatography indicates the complete consumption of the starting material.[1]
-
After cooling to room temperature, water (500 ml) is added, and the mixture is stirred for 30 minutes.
-
Any insoluble material is filtered off, and the aqueous and organic phases are separated.
-
The aqueous phase is acidified to a pH of 1 with 36% hydrochloric acid.
-
The product is extracted with a suitable organic solvent, such as isopropyl acetate (B1210297) (2 x 250 ml).
-
The combined organic extracts are evaporated under reduced pressure to yield (2-hydroxyphenyl)acetic acid as a solid. The crude product can be further purified by recrystallization.[1]
Route 2: Synthesis from Sodium p-Hydroxymandelate
This process involves the reduction of the benzylic alcohol of p-hydroxymandelic acid to a methylene (B1212753) group.
Procedure:
-
Sodium p-hydroxymandelate (104 g, 0.5 mole) is dissolved in water (400 g).
-
Orthophosphoric acid (85% aqueous solution, 57.6 g, 0.5 mole) is added with agitation.
-
Sodium dithionite (10.4 g, 0.06 mole) is introduced, followed by formic acid (98-100%, 25.3 g, 0.55 mole).
-
The resulting solution is heated in an autoclave under agitation for 9 hours at 120°C and a pressure of 5 bars.[3]
-
The reaction mixture is then cooled to ambient temperature and depressurized.
-
The reaction medium is acidified to a pH of 2 with an 85% aqueous solution of orthophosphoric acid.
-
A portion of the water (200 g) is removed by distillation under reduced pressure.
-
The mixture is then cooled to 0-5°C and maintained at this temperature for 2 hours to facilitate crystallization.
-
The precipitated p-hydroxyphenylacetic acid is recovered by filtration, washed with ice-cold water, and dried.[3]
Visualization of Synthesis Routes
Caption: Comparative workflow of different synthesis routes for this compound.
Concluding Remarks
The choice between these synthetic routes will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment. The hydrolysis of 2-chlorophenylacetic acid is a high-yield method that operates at atmospheric pressure, making it suitable for standard laboratory and industrial setups.[1][2] The reduction of p-hydroxymandelic acid also provides excellent yields but requires a pressure vessel.[3] Additionally, biochemical routes using microorganisms offer a greener alternative by converting phenylacetic acid to the desired product, though this may require specialized fermentation equipment and expertise.[5] Ultimately, a thorough evaluation of these factors will guide the selection of the most appropriate and efficient synthesis strategy for this compound.
References
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. JPH05132447A - Preparation of (2-hydroxyphenyl)acetic acid - Google Patents [patents.google.com]
- 3. US5395964A - Preparation process for hydroxyphenylacetic acids - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. US5739017A - Preparation of this compound by fermentation - Google Patents [patents.google.com]
A Comparative Guide to Antibody Cross-Reactivity in 2-Hydroxyphenylacetic Acid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody specificity in immunoassays for 2-Hydroxyphenylacetic acid (2-HPAA), a significant biomarker in various metabolic pathways. Given the structural similarity of 2-HPAA to other endogenous compounds, understanding antibody cross-reactivity is paramount for accurate quantification and reliable experimental outcomes. This document outlines the potential for cross-reactivity with key structural analogs, provides a detailed experimental protocol for assessing specificity, and contextualizes the importance of these analytes within the broader phenylalanine metabolism pathway.
Introduction to this compound and Immunoassay Specificity
This compound is a metabolite of the essential amino acid phenylalanine.[1] Elevated levels of 2-HPAA in urine and blood are associated with several clinical conditions, including phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine, and Small Intestinal Bacterial Overgrowth (SIBO).[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for the quantification of small molecules like 2-HPAA due to their high sensitivity and throughput.
However, a critical performance characteristic of any immunoassay is the specificity of the antibody used. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte, which can lead to inaccurate measurements and misinterpretation of results. For 2-HPAA immunoassays, potential cross-reactants include its structural isomers, 3-Hydroxyphenylacetic acid (3-HPAA) and 4-Hydroxyphenylacetic acid (4-HPAA), as well as the parent compound, Phenylacetic acid.
Phenylalanine Metabolism and the Origin of Hydroxyphenylacetic Acids
The metabolic pathway of phenylalanine is complex, involving multiple enzymatic steps. In healthy individuals, phenylalanine is primarily converted to tyrosine. However, alternative pathways become significant in certain metabolic conditions or due to gut microbiome activity, leading to the production of various hydroxyphenylacetic acids.[2][3] Understanding this pathway is crucial for interpreting the presence and relative concentrations of these potential cross-reactants in biological samples.
Figure 1: Simplified Phenylalanine Metabolism Pathway.
Comparison of Antibody Cross-Reactivity
The specificity of an anti-2-HPAA antibody determines its utility in accurately measuring 2-HPAA in the presence of structurally similar molecules. The following table presents hypothetical, yet plausible, cross-reactivity data for a competitive ELISA designed for 2-HPAA quantification. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | 100% | |
| 3-Hydroxyphenylacetic acid | < 5% | |
| 4-Hydroxyphenylacetic acid | < 2% | |
| Phenylacetic acid | < 1% |
Note: The hypothetical data above suggests a high specificity of the antibody for 2-HPAA, with minimal cross-reactivity for its isomers and parent compound. In a real-world scenario, researchers should consult the specific datasheet of the immunoassay kit for actual cross-reactivity data or perform the validation experiment described below.
Experimental Protocols
Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines the procedure for assessing the cross-reactivity of an antibody in a competitive ELISA format. In this setup, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody sites. A higher concentration of the analyte in the sample results in a lower signal.
Materials:
-
High-binding 96-well microplate
-
Anti-2-HPAA antibody
-
2-HPAA-enzyme conjugate (e.g., HRP-conjugate)
-
This compound standard
-
Potential cross-reactants (3-HPAA, 4-HPAA, Phenylacetic acid)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Figure 2: Competitive ELISA Workflow for Cross-Reactivity Testing.
Procedure:
-
Coating: Dilute the anti-2-HPAA antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the 2-HPAA standard and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the 2-HPAA-enzyme conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the 2-HPAA standard.
-
Determine the concentration of 2-HPAA that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 2-HPAA / IC50 of cross-reactant) x 100
Alternative Analytical Methods
While immunoassays are valuable tools, alternative methods for the quantification of 2-HPAA and its isomers exist, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antibody-antigen binding | High sensitivity, high throughput, cost-effective | Susceptible to cross-reactivity, may require sample dilution |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High specificity, can measure multiple analytes simultaneously | Lower throughput, more complex sample preparation, requires expensive equipment |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Very high sensitivity and specificity, considered a "gold standard" | Requires derivatization for non-volatile compounds, complex instrumentation |
Conclusion
The accuracy of this compound immunoassays is critically dependent on the specificity of the antibody employed. Due to the presence of structurally similar isomers and related metabolites in biological samples, a thorough evaluation of cross-reactivity is essential for any researcher utilizing this methodology. When selecting a commercial immunoassay kit, it is imperative to carefully review the manufacturer's cross-reactivity data. For in-house developed assays, a comprehensive validation, as outlined in this guide, should be performed. By understanding the potential for cross-reactivity and employing appropriate validation techniques, researchers can ensure the generation of reliable and reproducible data in their studies of 2-HPAA and its role in health and disease.
References
A Comparative Guide to the Antioxidant Activity of 2-Hydroxyphenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of 2-Hydroxyphenylacetic acid (2-HPAA) and its derivatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.
Structure-Activity Relationship: Key Determinants of Antioxidant Potential
The antioxidant capacity of this compound and its derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring are critical determinants of their ability to scavenge free radicals and reduce oxidizing agents.
Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. This is attributed to the greater availability of hydrogen atoms that can be donated to neutralize free radicals. The position of these hydroxyl groups also plays a pivotal role. For instance, compounds possessing an ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) configuration tend to exhibit superior antioxidant effects compared to those with a meta-dihydroxy arrangement. This is due to the increased stability of the resulting phenoxyl radical through intramolecular hydrogen bonding or resonance delocalization.
Furthermore, the presence of electron-donating groups, such as methoxy groups, can also modulate antioxidant activity, although their influence is generally less pronounced than that of hydroxyl groups.
Quantitative Comparison of Antioxidant Activity
To facilitate a clear comparison, the antioxidant activities of this compound and several of its derivatives, as measured by common in vitro assays (DPPH, ABTS, and FRAP), are summarized below. Lower IC50 values in the DPPH assay indicate higher radical scavenging activity, while higher TEAC and FRAP values signify greater antioxidant capacity.
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Cation Scavenging Activity (TEAC, µM Trolox Equivalents) | Ferric Reducing Antioxidant Power (FRAP, µM Fe(II) Equivalents) |
| This compound | >1000[1] | - | Low activity[2][3] |
| 3,4-Dihydroxyphenylacetic acid | 15.3[4] | High activity[1][4] | High activity[5][6] |
| 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) | 45.2[4] | Moderate activity[4] | Moderate activity[3] |
| 3-Hydroxy-4-methoxyphenylacetic acid (Isohomovanillic acid) | 38.5[4] | Moderate activity[4] | - |
| 2,5-Dihydroxyphenylacetic acid (Homogentisic acid) | - | - | Moderate activity[2][3] |
| 3,4,5-Trihydroxyphenylacetic acid | - | High activity[5][6] | High activity[5][6] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on standard, widely accepted procedures in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[4][7]
-
Sample Preparation: Dissolve the test compounds (this compound and its derivatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.[4][5]
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the sample or standard solution with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).[8]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[4][5][8]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.[7][8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the sample.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[2][9]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.[9]
-
Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (typically 6 minutes).[6]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[2][9]
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of absorbance of the sample with that of a Trolox standard curve.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[1][11][12]
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.[1]
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent. A typical ratio is 1:10 (e.g., 30 µL of sample and 300 µL of FRAP reagent).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes.[1][11]
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[1][12]
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as µM Fe(II) equivalents.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of chemical compounds using the spectrophotometric assays described above.
Caption: General experimental workflow for in vitro antioxidant activity assessment.
References
- 1. 3.5.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
2-Hydroxyphenylacetic Acid: A Potential Urinary Marker for Gut Dysbiosis
A Comparative Guide for Researchers and Drug Development Professionals
For researchers and clinicians in gastroenterology, metabolic disorders, and drug development, the quest for reliable, non-invasive biomarkers of gut dysbiosis is a critical pursuit. Gut dysbiosis, an imbalance in the composition and function of the intestinal microbiota, is implicated in a wide array of pathologies, from inflammatory bowel disease (IBD) to metabolic syndrome and neurodegenerative disorders. While several markers have been proposed, this guide focuses on the validation of 2-Hydroxyphenylacetic acid (2-HPAA), a microbial metabolite detectable in urine, and compares it with other established and emerging biomarkers.
This guide provides an objective comparison of 2-HPAA's performance with alternative markers, supported by available experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate complex pathways and workflows, aiming to equip researchers with the necessary information to evaluate the utility of 2-HPAA in their studies.
Introduction to this compound (2-HPAA)
This compound is an organic acid produced in the gut through the microbial metabolism of dietary aromatic amino acids, particularly phenylalanine and tyrosine.[1] Its presence in urine is indicative of metabolic processes occurring within the gut microbiota. Elevated levels of 2-HPAA and its isomer, 4-Hydroxyphenylacetic acid (4-HPAA), have been associated with conditions characterized by intestinal microbial overgrowth, suggesting its potential as a non-invasive biomarker for gut dysbiosis.[2][3][4]
Comparative Analysis of Gut Dysbiosis Biomarkers
The validation of any biomarker requires a thorough comparison with existing standards. The following table summarizes quantitative data for 2-HPAA and other prominent gut dysbiosis markers. It is important to note that direct head-to-head comparative studies are limited, and data is aggregated from various studies with different patient cohorts and methodologies.
| Biomarker Category | Biomarker | Matrix | Typical Findings in Dysbiosis | Key Pathophysiological Link | Limitations |
| Microbial Metabolites | This compound (2-HPAA) / 4-HPAA | Urine | Elevated . Studies in autistic children with atopic dermatitis showed higher concentrations of 2-HPAA.[5] Elevated 4-HPAA is associated with Small Intestinal Bacterial Overgrowth (SIBO) and Clostridioides difficile overgrowth.[3][4] | Bacterial metabolism of aromatic amino acids (phenylalanine, tyrosine).[2] | Not specific to a single condition; influenced by dietary protein intake. Limited data on sensitivity and specificity. |
| Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate, Acetate) | Feces, Serum | Variable . Often decreased in IBD.[6] Higher fecal levels have been associated with obesity and cardiometabolic risk, possibly due to malabsorption. | Bacterial fermentation of dietary fiber; crucial for colonocyte health and immune regulation. | Fecal levels may not reflect colonic absorption; concentrations are highly diet-dependent. | |
| Gut Permeability Markers | Zonulin | Serum, Feces | Elevated . Increased serum zonulin is linked to conditions with compromised gut barrier function.[1] | A protein that modulates intestinal tight junctions, leading to increased permeability ("leaky gut"). | Controversy exists regarding its reliability; levels can be influenced by various factors beyond gut health. |
| Lipopolysaccharide (LPS) | Plasma | Elevated . Indicates translocation of bacterial components from the gut into circulation ("metabolic endotoxemia").[7] | A component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. | Technically challenging to measure accurately due to potential for contamination. | |
| Inflammatory Markers | Calprotectin | Feces | Elevated . A well-established marker for intestinal inflammation, particularly in IBD.[7] | Released by neutrophils in the intestinal mucosa during inflammation. | Primarily a marker of inflammation, not dysbiosis itself, although the two are often linked. |
Experimental Protocols
Accurate and reproducible measurement is fundamental to biomarker validation. Below are detailed methodologies for the quantification of 2-HPAA and its comparators.
Quantification of Urinary this compound
Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling.
Protocol Summary:
-
Sample Preparation: A urine sample (typically a first morning void) is collected. To normalize for urine dilution, results are often expressed relative to creatinine (B1669602) concentration.[8] An internal standard is added to the urine.
-
Extraction: The urine is acidified, and organic acids are extracted using a solvent such as ethyl acetate.[9]
-
Derivatization: The extracted organic acids are chemically modified (e.g., oximation followed by trimethylsilylation) to make them volatile for GC analysis.[7]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, allowing for identification and quantification.[7]
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Summary:
-
Sample Preparation: Urine samples are often prepared using a "dilute and shoot" method. An aliquot of the urine sample is diluted with a solution (e.g., deionized water or a specific buffer) containing an internal standard.[10][11]
-
Chromatographic Separation: The diluted sample is injected into a liquid chromatograph. The organic acids are separated on a reversed-phase HPLC column using a gradient elution with mobile phases such as ammonium (B1175870) formate (B1220265) and formic acid in water and methanol.[10][12]
-
MS/MS Detection: The separated compounds are ionized (typically using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.[11]
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Intestinal Permeability Measured by Urinary Sucrose Excretion Correlates with Serum Zonulin and Faecal Calprotectin Concentrations in UC Patients in Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. The Difference of Gut Microbiota and Their Correlations With Urinary Organic Acids Between Autistic Children With and Without Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review: Urine Biomarker Discovery for Inflammatory Bowel Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 8. metbio.net [metbio.net]
- 9. researchgate.net [researchgate.net]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Hydroxyphenylacetic acid, a versatile intermediate in the pharmaceutical and agrochemical industries. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical method.
Introduction to Purity Assessment of this compound
This compound (2-HPAA) is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of impurities, such as positional isomers (3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid), starting materials (e.g., 2-chlorophenylacetic acid), and by-products from the synthesis process, can significantly impact the efficacy, safety, and stability of the final product. Therefore, robust and reliable analytical methods are essential for the accurate determination of 2-HPAA purity. This guide explores and compares the most effective chromatographic and spectroscopic techniques for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. Capillary Electrophoresis (CE) offers a powerful alternative, particularly for the separation of closely related isomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for structural elucidation and confirmation of the synthesized compound's identity, as well as for identifying unknown impurities.
Table 1: Comparison of Key Performance Parameters for Purity Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Typical Impurities Detected | Isomers (3- & 4-HPAA), starting materials, by-products. | Volatile and semi-volatile impurities, isomers (after derivatization). | Isomers, charged impurities. |
| Limit of Detection (LOD) | Generally in the ng/mL range.[1] | Can reach pg/mL levels, especially with selected ion monitoring (SIM).[2] | Typically in the µg/mL to ng/mL range.[3] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range.[1] | Can reach pg/mL to ng/mL levels.[2] | Generally in the µg/mL range.[3] |
| Precision (%RSD) | Typically <2% for assays.[4] | Generally <15% for trace analysis. | Often <5%.[5] |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization is often required to increase volatility and thermal stability. | Dissolution in a background electrolyte. |
| Advantages | High resolution, well-established, versatile. | High sensitivity and selectivity (with MS detection). | High separation efficiency, low sample and reagent consumption. |
| Disadvantages | May require longer analysis times for complex mixtures. | Derivatization can be time-consuming and introduce errors. | Lower concentration sensitivity compared to MS-based methods. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the most common analytical techniques used for 2-HPAA purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and versatility. A reverse-phase method is typically employed for the analysis of 2-HPAA.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a specialized column like Newcrom R1.[6]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid or formic acid.[6] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is determined by comparing the peak area of 2-HPAA to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. For a non-volatile compound like 2-HPAA, a derivatization step is necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents.
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the 2-HPAA sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-550
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify impurities based on their mass spectra and retention times.
Spectroscopic Analysis: NMR and FT-IR
NMR and FT-IR are powerful tools for the structural confirmation of the synthesized 2-HPAA and for the identification of major impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-HPAA in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic peaks for the aromatic protons, the methylene (B1212753) protons, and the acidic and hydroxyl protons. Impurities will present as additional, unexpected peaks in the spectrum.
-
FT-IR Spectroscopy: The FT-IR spectrum of 2-HPAA will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the C=O stretch of the carboxylic acid, and the C-H and C=C stretches of the aromatic ring. The presence of unexpected bands may indicate impurities.
Visualizing the Workflow and Logic
To provide a clearer understanding of the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for purity assessment.
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Decision tree for selecting an analytical method for 2-HPAA purity.
Conclusion
The purity assessment of synthesized this compound is a multifaceted process that requires a combination of analytical techniques. HPLC stands out as a robust and versatile method for routine purity checks and quantification of non-volatile impurities. GC-MS, with the necessary derivatization, offers unparalleled sensitivity for volatile and semi-volatile impurities. Capillary electrophoresis provides an excellent alternative for high-efficiency separation of isomers. These chromatographic techniques, supported by spectroscopic methods like NMR and FT-IR for structural confirmation, provide a comprehensive toolkit for researchers to ensure the quality and integrity of their synthesized this compound, thereby safeguarding the reliability of their research and the safety of potential downstream applications.
References
- 1. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pharmtech.com [pharmtech.com]
- 5. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to Inter-Laboratory Validation of 2-Hydroxyphenylacetic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Hydroxyphenylacetic acid (2-HPAA), a significant metabolite of phenylalanine and tyrosine.[1] Ensuring the consistency and reliability of 2-HPAA quantification across different laboratories is paramount for robust clinical and research findings. This document outlines a framework for inter-laboratory validation, presents a comparative analysis of common analytical techniques, and provides detailed experimental protocols.
Comparative Analysis of Analytical Methods
The quantification of 2-HPAA in biological matrices is commonly performed using chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and sample throughput. The three most common methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Diagnostic methods for organic acids like 2-HPAA often involve urine analysis via gas chromatography-mass spectrometry (GC/MS).[2] LC-MS/MS is also a powerful tool for the analysis of organic molecules, offering high sensitivity and selectivity.[3] HPLC can also be used for the analysis of 2-HPAA with simple conditions.[4]
Below is a summary of the typical performance characteristics of these methods. The data presented is a representative summary based on published literature for similar analytes and should be considered illustrative for a hypothetical inter-laboratory study.
Table 1: Comparison of Validation Parameters for 2-HPAA Quantification Methods (Hypothetical Data)
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | ≥ 0.999 |
| Linear Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | |||
| - Intra-day | < 5% | < 3% | < 2% |
| - Inter-day | < 7% | < 5% | < 3% |
| Limit of Detection (LOD) | ~20 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~25 ng/mL | ~0.5 ng/mL |
| Specificity | Moderate | High | Very High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | No | Yes | No |
Inter-Laboratory Validation Study Workflow
An inter-laboratory validation study, also known as a proficiency test, is essential to assess the reproducibility and reliability of an analytical method across different laboratories.[5][6] The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of an Inter-Laboratory Validation Study.
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. Below are example protocols for the quantification of 2-HPAA using LC-MS/MS and GC-MS.
LC-MS/MS Method Protocol
This protocol is designed for the sensitive and selective quantification of 2-HPAA in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 2-HPAA-d3 at 1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-HPAA: Precursor ion (m/z) 151.0 -> Product ion (m/z) 107.0
-
2-HPAA-d3 (IS): Precursor ion (m/z) 154.0 -> Product ion (m/z) 110.0
-
GC-MS Method Protocol
This protocol is suitable for the analysis of 2-HPAA in urine and requires a derivatization step to increase the volatility of the analyte.[7]
1. Sample Preparation and Derivatization:
-
To 500 µL of urine, add 10 µL of an internal standard (e.g., a stable isotope-labeled analog).
-
Adjust the pH to <2 with HCl.
-
Extract the organic acids with 2 x 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Scan Range: m/z 50-550.
Logical Relationship of Validation Parameters
The validation of an analytical method involves assessing several interconnected parameters to ensure it is fit for its intended purpose. The relationship between these core parameters as defined by the International Council for Harmonisation (ICH) guidelines is crucial for a comprehensive validation.[8][9][10][11][12]
Caption: Interdependence of Analytical Method Validation Parameters.
By following a structured approach to inter-laboratory validation and carefully selecting and validating the appropriate analytical methodology, researchers can ensure the generation of high-quality, reproducible data for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. rsc.org [rsc.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxyphenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of 2-Hydroxyphenylacetic acid is paramount for ensuring a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals, fostering a culture of safety and building trust in laboratory operations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets (SDS), this compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Laboratory coat and, if necessary, additional protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[4]
Waste Characterization: Is Your this compound Waste Hazardous?
The primary step in proper disposal is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This compound is not a listed hazardous waste.[5] Therefore, the determination must be made based on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. For this compound waste, the most relevant characteristic to evaluate is corrosivity .
Corrosivity (EPA Waste Code D002): A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5.[2] this compound is a weak acid with a pKa of approximately 4.17.[6][7] This means that concentrated solutions could potentially have a pH low enough to be classified as corrosive hazardous waste.
Toxicity: While there is limited specific ecotoxicity data available for this compound, it is generally considered to be biodegradable and not highly toxic to the environment when handled properly.[1] It is not listed as a toxic hazardous waste. The Toxicity Characteristic Leaching Procedure (TCLP) is a method to determine if a waste is hazardous due to its potential to leach toxic chemicals, but it is unlikely to be required for this compound unless it is mixed with other regulated substances.[1][2][3][8][9]
Disposal Procedures
The appropriate disposal procedure depends on the hazardous waste determination.
Scenario 1: Non-Hazardous Waste (pH > 2 and < 12.5)
If the aqueous waste containing this compound has a pH between 5.5 and 9.0, and is not mixed with other hazardous substances, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.[10][11] Always consult and adhere to your institution's and local wastewater authority's guidelines before any drain disposal.
Scenario 2: Hazardous Waste (pH ≤ 2)
If the waste is determined to be corrosive (pH ≤ 2), it must be managed as hazardous waste.
Step 1: On-site Neutralization (Recommended for small quantities)
For small quantities of acidic waste, neutralization is a common and effective pretreatment step to render the waste non-hazardous.
Experimental Protocol for Neutralization:
-
Work in a well-ventilated area , preferably a chemical fume hood, and wear all required PPE.
-
Prepare a neutralizing solution. A dilute solution of a weak base like sodium bicarbonate (baking soda) or a strong base like sodium hydroxide (B78521) is typically used. Prepare a 5-10% solution of the base in a separate container.
-
Slowly and carefully add the neutralizing agent to the acidic waste while stirring continuously. This process can generate heat and gas, so slow addition is crucial.
-
Monitor the pH of the waste solution frequently using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is within the neutral range of 6 to 8.[5][12]
-
Once neutralized , the solution can be disposed of as non-hazardous waste, following your institution's guidelines for drain disposal.[10][11]
Step 2: Collection for Hazardous Waste Disposal
If on-site neutralization is not feasible or for larger quantities, the waste must be collected for disposal by a licensed hazardous waste contractor.
-
Container: Use a compatible, properly labeled hazardous waste container.
-
Labeling: The label must include the words "Hazardous Waste," the name of the chemical (this compound), the hazard characteristic (Corrosive), and the accumulation start date.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container closed except when adding waste.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| pKa | ~4.17 | [6][7] |
| RCRA Corrosivity pH Threshold | ≤ 2 or ≥ 12.5 | [2] |
| Recommended Neutralized pH Range | 6.0 - 8.0 | [5][12] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 6. chembk.com [chembk.com]
- 7. Showing Compound this compound (FDB012331) - FooDB [foodb.ca]
- 8. getenviropass.com [getenviropass.com]
- 9. epa.gov [epa.gov]
- 10. uwb.edu [uwb.edu]
- 11. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 12. scribd.com [scribd.com]
Essential Safety and Operational Guide for Handling 2-Hydroxyphenylacetic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxyphenylacetic acid. It outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.
Chemical Identification and Hazards
-
Chemical Name: this compound
-
Synonyms: o-Hydroxyphenylacetic acid, Benzeneacetic acid, 2-hydroxy-[1]
-
CAS Number: 614-75-5[1]
-
Primary Hazards: Causes skin, eye, and respiratory tract irritation[1][2][4]. May be harmful if swallowed or inhaled[4].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on the identified hazards and standard laboratory safety protocols.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Double gloving is a best practice, with one cuff under the gown and the second over.[6] Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[6][7] |
| Eyes/Face | Safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][8] Safety glasses with side shields are not sufficient.[6] A face shield offers a fuller range of protection against splashes.[7] |
| Body | Protective clothing/laboratory coat | A disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is required.[5] Gowns should have a closed front, long sleeves, and tight-fitting cuffs.[6][7] |
| Respiratory | N95 or higher-rated respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][8] A fit-tested N95 respirator is necessary to protect against airborne particles.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Avoid contact with eyes, skin, and clothing.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, acid anhydrides, acid chlorides, and oxidizing agents.[1][2]
Spill Management:
-
Evacuate and Alert: Clear the area of all personnel and alert others to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][8]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste: Dispose of all contaminated materials as hazardous waste.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not empty into drains.[1]
-
Contact a licensed professional waste disposal service for proper disposal.[4]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid immediately.[2]
-
Inhalation: Move the person to fresh air.[2][9] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[4] Get medical aid immediately.[2]
Visual Workflow for Handling this compound
The following diagrams illustrate the standard operating procedure for handling and in case of an accidental spill of this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pppmag.com [pppmag.com]
- 8. This compound(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
